molecular formula C17H16O6 B592809 6-Methyl-7-O-methylaromadendrin

6-Methyl-7-O-methylaromadendrin

Katalognummer: B592809
Molekulargewicht: 316.30 g/mol
InChI-Schlüssel: MGHMBAZWBKOORJ-DLBZAZTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-7-O-methylaromadendrin has been reported in Pinus sylvestris with data available.

Eigenschaften

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-8-11(22-2)7-12-13(14(8)19)15(20)16(21)17(23-12)9-3-5-10(18)6-4-9/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMBAZWBKOORJ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 6-Methyl-7-O-methylaromadendrin: A Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins and discovery of 6-methyl-7-O-methylaromadendrin, a flavonoid of significant interest in the scientific community. More commonly referred to in literature as 7-O-methylaromadendrin (7-OMA), this dihydroflavonol has been identified in a variety of plant species, each offering a unique profile for extraction and study. This document provides a comprehensive overview of its known natural sources, details of its initial discovery, and outlines the experimental protocols for its isolation, catering to the needs of researchers and professionals in drug development.

Discovery and Natural Provenance

The initial discovery of 7-O-methylaromadendrin was a significant contribution to the field of phytochemistry. It was first isolated from the buds of Populus alba L. (white poplar) by A. Stoessl and colleagues in 1971, as published in the journal Phytochemistry. This seminal work laid the foundation for future investigations into the distribution and biological activities of this compound.

Subsequent research has identified 7-O-methylaromadendrin in a diverse range of plant species, highlighting its presence across different botanical families. These natural sources are crucial for both the continued study of the compound's therapeutic potential and for the development of natural product-based pharmaceuticals.

The following table summarizes the key natural sources of 7-O-methylaromadendrin and the details of its discovery:

Plant SpeciesFamilyPlant PartDiscovery Reference
Populus alba L.SalicaceaeBudsStoessl A, Toth A, Hardegger E, Kern H. 1971. Phytochemistry, 10:1972–1973.
Eucalyptus maculata Hook.MyrtaceaeResinous ExudateAbdel-Sattar E, et al. 2009. Phytochemistry Letters, 2(3):139-142.[1]
Eupatorium spp.AsteraceaeNot SpecifiedMalla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2]
Artemisia campestris L.AsteraceaeNot SpecifiedMalla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2]
Artemisia dracunculus L.AsteraceaeNot SpecifiedMalla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2]
Inula viscosa (L.) AitonAsteraceaeAerial PartsMalla S, et al. 2012. Applied and Environmental Microbiology, 78(3):684-94.[2]

Quantitative Analysis of Natural Sources

Plant SpeciesPlant PartExtraction MethodConcentration of 7-O-methylaromadendrinReference
Eucalyptus maculata Hook.Resinous ExudateMethanolic Extraction68.21 mg/g of the methanolic extractAbdel-Sattar E, et al. 2009. Phytochemistry Letters, 2(3):139-142.[1]

Experimental Protocols for Isolation

The isolation of 7-O-methylaromadendrin from its natural sources typically involves a series of chromatographic techniques. The following protocols are based on methodologies described in the scientific literature for the isolation of this and similar flavonoids.

General Extraction and Fractionation of Flavonoids

This protocol outlines a general approach for the extraction and initial fractionation of flavonoids from plant material, which can be adapted for the specific plant sources of 7-O-methylaromadendrin.

experimental_workflow plant_material Dried and Powdered Plant Material solvent_extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration crude_extract Crude Extract filtration->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->solvent_partitioning ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction solvent_partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_compound Pure 7-O-methylaromadendrin tlc_analysis->pure_compound

Caption: General workflow for the extraction and isolation of 7-O-methylaromadendrin.

1. Plant Material Preparation: The selected plant part (e.g., buds, resin, aerial parts) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.

3. Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4. Solvent-Solvent Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate. Dihydroflavonols like 7-O-methylaromadendrin are typically enriched in the ethyl acetate fraction.

5. Column Chromatography: The enriched fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

6. Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

7. Further Purification: The pooled fractions containing 7-O-methylaromadendrin may require further purification steps, such as preparative TLC or Sephadex LH-20 column chromatography, to obtain the pure compound.

8. Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Specific Protocol: Isolation from Eucalyptus maculata Resin[1]

The following protocol is adapted from the work of Abdel-Sattar et al. (2009) on the resinous exudate of Eucalyptus maculata.

eucalyptus_isolation resin Air-dried, powdered Eucalyptus maculata resin chloroform_extraction Extraction with Chloroform resin->chloroform_extraction filtration_concentration Filtration and Concentration chloroform_extraction->filtration_concentration chloroform_extract Chloroform Extract filtration_concentration->chloroform_extract silica_gel_column Silica Gel Column Chromatography (n-hexane-EtOAc gradient) chloroform_extract->silica_gel_column fraction_collection Fraction Collection and TLC Analysis silica_gel_column->fraction_collection sephadex_column Sephadex LH-20 Column Chromatography (Methanol) fraction_collection->sephadex_column pure_7oma Pure 7-O-methyl- aromadendrin sephadex_column->pure_7oma

Caption: Isolation workflow for 7-O-methylaromadendrin from Eucalyptus maculata resin.

1. Extraction: The air-dried and powdered resinous exudate of Eucalyptus maculata is extracted with chloroform.

2. Concentration: The chloroform extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Silica Gel Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

4. Fraction Analysis and Pooling: Fractions are monitored by TLC. Those showing the presence of 7-O-methylaromadendrin are pooled.

5. Sephadex LH-20 Column Chromatography: The pooled fractions are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to yield the pure compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject of ongoing research, the general biosynthetic pathway of flavonoids provides a logical framework for understanding its formation in plants. The following diagram illustrates the simplified biosynthesis of dihydroflavonols, the class to which 7-O-methylaromadendrin belongs.

flavonoid_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa C4H, 4CL chalcone Chalcone p_coumaroyl_coa->chalcone CHS flavanone Flavanone (e.g., Naringenin) chalcone->flavanone CHI dihydroflavonol Dihydroflavonol (e.g., Aromadendrin) flavanone->dihydroflavonol F3H methylation O-Methylation dihydroflavonol->methylation oma 7-O-methylaromadendrin methylation->oma OMT

Caption: Simplified biosynthetic pathway of 7-O-methylaromadendrin. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; OMT: O-methyltransferase.

This guide provides a foundational understanding of the natural sources and discovery of this compound. The detailed experimental protocols and quantitative data presented herein are intended to support further research and development efforts focused on this promising natural compound. As scientific interest in flavonoids continues to grow, a thorough understanding of their origins and isolation is paramount for unlocking their full therapeutic potential.

References

A Technical Guide on the Biological Activity of 7-O-Methyl Dihydrokaempferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the biological activities of 7-O-methyl dihydrokaempferol (B1209521) (also known as 7-O-methyl aromadendrin), a flavonoid of interest in pharmacological research. The information is curated for an audience in research, and drug discovery and development.

Core Biological Activities

7-O-methyl dihydrokaempferol, a derivative of dihydrokaempferol (aromadendrin), exhibits a range of biological effects, primarily attributed to its anti-inflammatory and cytotoxic properties. As a flavonoid, its therapeutic potential is an active area of investigation. Dihydrokaempferol has demonstrated the ability to induce apoptosis in specific cell lines and inhibit key enzymes involved in inflammatory and metabolic pathways.[1] The methylation at the 7-O position is a critical structural feature that can influence its bioavailability and specific molecular interactions.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data available for dihydrokaempferol, the parent compound of 7-O-methyl dihydrokaempferol. This data offers a comparative baseline for its biological efficacy.

Table 1: Cytotoxic and Anti-proliferative Activity

CompoundCell LineAssay TypeIC50
DihydrokaempferolHuman promyelocytic leukemia (HL-60)MTT AssayNot specified, but potent cytostatic effects observed.[2]
DihydrokaempferolRheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)Not specifiedPotent anti-proliferative and pro-apoptotic effects observed.[3]

Table 2: Anti-inflammatory Activity

CompoundTarget/AssayCell LineIC50
DihydrokaempferolIL-6 InhibitionNot specified6 µM[3]

Table 3: Enzyme Inhibition

CompoundEnzymeSourceIC50
DihydrokaempferolAldose ReductaseRat LensPotent inhibition observed, specific IC50 not provided.[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a compound on HL-60 cells by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5] The concentration of these crystals, once solubilized, is directly proportional to the number of viable cells.

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 7-O-methyl dihydrokaempferol (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate HL-60 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours under standard cell culture conditions to allow cells to acclimate.

  • Compound Treatment: Add various concentrations of 7-O-methyl dihydrokaempferol to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation with Compound: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Final Incubation: Leave the plate at room temperature in the dark for 2 hours to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Synthesis Inhibition Assay

Objective: To assess the effect of a compound on the proliferation of cells by measuring the incorporation of a labeled nucleoside into newly synthesized DNA.

Principle: This assay quantifies DNA synthesis by measuring the incorporation of a radiolabeled or chemically tagged nucleoside, such as [³H]thymidine or BrdU, into the DNA of proliferating cells. A reduction in incorporation indicates inhibition of DNA synthesis.

Materials:

  • Target cells (e.g., HL-60)

  • Cell culture medium and supplements

  • 7-O-methyl dihydrokaempferol

  • [³H]thymidine or BrdU labeling reagent

  • Scintillation counter or ELISA-based detection system for BrdU

  • Multi-well plates

Procedure (Conceptual Outline):

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the test compound for a specified period.

  • Labeling: Add the labeling reagent ([³H]thymidine or BrdU) to the cell culture and incubate to allow for incorporation into newly synthesized DNA.

  • Cell Harvesting and Lysis: Harvest the cells and lyse them to release the cellular contents, including the DNA.

  • DNA Isolation/Detection:

    • For [³H]thymidine: Precipitate the DNA and measure the incorporated radioactivity using a scintillation counter.

    • For BrdU: Use an anti-BrdU antibody in an ELISA-based format to detect the incorporated BrdU.

  • Data Analysis: Compare the levels of incorporation in treated cells to untreated controls to determine the extent of DNA synthesis inhibition.

Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the aldose reductase enzyme.

Principle: Aldose reductase catalyzes the reduction of aldehydes, including glucose, to their corresponding alcohols, using NADPH as a cofactor.[6] The activity of the enzyme is monitored by measuring the decrease in absorbance at 340 nm as NADPH is consumed.[7]

Materials:

  • Partially purified or recombinant aldose reductase

  • Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)

  • NADPH solution

  • Substrate (e.g., DL-glyceraldehyde)

  • 7-O-methyl dihydrokaempferol

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme preparation.[7]

  • Inhibitor Addition: Add various concentrations of 7-O-methyl dihydrokaempferol to the reaction mixture.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.[7]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 3 minutes) to determine the rate of NADPH oxidation.[7]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Visualized Signaling Pathways and Workflows

Anti-inflammatory Signaling Pathway

Dihydrokaempferol exerts its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[1]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS IKK IKK Activation LPS->IKK JNK JNK Phosphorylation LPS->JNK MDK 7-O-Methyl Dihydrokaempferol IκBα IκBα Degradation MDK->IκBα Inhibits MDK->JNK Inhibits IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB->ProInflammatory JNK->ProInflammatory

Caption: Anti-inflammatory mechanism of 7-O-methyl dihydrokaempferol.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a standard workflow for the investigation of a novel natural compound's biological activity.

experimental_workflow cluster_discovery Phase 1: Discovery & Isolation cluster_invitro Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_invivo Phase 4: In Vivo Validation Source Natural Source Extraction Extraction & Isolation Source->Extraction Compound Pure Compound Extraction->Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Enzyme Enzyme Inhibition (e.g., Aldose Reductase) Compound->Enzyme AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Compound->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling AntiInflammatory->Signaling Gene Gene Expression (qPCR) Signaling->Gene Animal Animal Models of Disease Signaling->Animal Toxicity Toxicology Studies Animal->Toxicity Efficacy Efficacy & PK/PD Animal->Efficacy

Caption: A typical workflow for natural product drug discovery.

Conclusion and Future Perspectives

7-O-methyl dihydrokaempferol and its parent compound, dihydrokaempferol, exhibit promising biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. The available data suggests potential therapeutic applications that warrant further investigation. Future research should focus on elucidating the precise molecular targets and obtaining specific IC50 values for the 7-O-methylated form across a broader range of cancer cell lines and inflammatory models. Moreover, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. The detailed protocols and visualized pathways provided in this guide are intended to serve as a foundational resource for advancing the scientific understanding and potential clinical translation of 7-O-methyl dihydrokaempferol.

References

An In-Depth Technical Guide on the Anticancer and Apoptotic Effects of 7-O-Methyl Aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-methyl aromadendrin (B1667607) (7-OMA), a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential as an anticancer agent.[1] As a derivative of aromadendrin, 7-OMA belongs to the flavanonol subclass of flavonoids and has been reported to possess various pharmacological properties, including anti-inflammatory, anticancer, and apoptotic effects.[1] This technical guide provides a comprehensive overview of the current understanding of 7-O-methyl aromadendrin's anticancer and apoptotic activities, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways. While direct and extensive research on the anticancer mechanisms of 7-O-methyl aromadendrin is still emerging, this document synthesizes the available information and draws relevant parallels from studies on its parent compound, aromadendrin, to provide a foundational resource for researchers in oncology and drug discovery.

Quantitative Data on Cytotoxicity

While specific IC50 values for 7-O-methyl aromadendrin against a wide range of cancer cell lines are not extensively documented in currently available literature, studies on its parent compound, aromadendrin, provide valuable insights into the potential cytotoxic potency of its derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
AromadendrinBT474Breast Cancer11.66[2]
AromadendrinChaGo-K-1Lung Cancer12.32[2]
AromadendrinHepG2Liver Cancer13.67[2]
AromadendrinKATO IIIGastric Cancer39.79[2]
AromadendrinSW620Colon Cancer41.11[2]
7-O-methylmearnsitrinHeLaCervical Cancer22 µg/mL[3]
7-O-methylmearnsitrinHEK-293-Significant Inhibition[3]
7-O-methylmearnsitrinH228-Significant Inhibition[3]
7-O-methylmearnsitrinH3122-Significant Inhibition[3]

Note: 7-O-methylmearnsitrin is a distinct compound from 7-O-methyl aromadendrin. This data is included for comparative purposes within the broader class of methylated flavonoids. Further research is required to establish the specific IC50 values for 7-O-methyl aromadendrin across a comprehensive panel of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the anticancer and apoptotic effects of compounds like 7-O-methyl aromadendrin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-O-methyl aromadendrin (or a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with 7-O-methyl aromadendrin at the desired concentrations for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved PARP, p-Akt, p-mTOR, p-p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Signaling Pathways and Molecular Mechanisms

While direct evidence for the specific signaling pathways modulated by 7-O-methyl aromadendrin in cancer is still under investigation, research on its parent compound, aromadendrin, and other flavonoids provides strong indications of potential mechanisms. The PI3K/Akt/mTOR and NF-κB pathways are two critical signaling cascades frequently implicated in cancer cell survival, proliferation, and apoptosis, and are likely targets of 7-O-methyl aromadendrin.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway 7-O-Methyl Aromadendrin 7-O-Methyl Aromadendrin PI3K PI3K 7-O-Methyl Aromadendrin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 7-O-methyl aromadendrin.

Flavonoids often exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K and Akt. Inhibition of this pathway would lead to decreased cell survival and proliferation and an induction of apoptosis.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of NF-κB is a hallmark of many cancers, promoting cell survival and resistance to apoptosis.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7-O-Methyl Aromadendrin 7-O-Methyl Aromadendrin IKK IKK 7-O-Methyl Aromadendrin->IKK IκBα IκBα IKK->IκBα degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Pro-survival Genes (e.g., Bcl-2) Pro-survival Genes (e.g., Bcl-2) NF-κB (p65/p50)->Pro-survival Genes (e.g., Bcl-2) translocation Nucleus Nucleus Apoptosis Apoptosis Pro-survival Genes (e.g., Bcl-2)->Apoptosis Apoptosis_Regulation cluster_mito 7-O-Methyl Aromadendrin 7-O-Methyl Aromadendrin Bcl-2 Bcl-2 7-O-Methyl Aromadendrin->Bcl-2 downregulates Bax Bax 7-O-Methyl Aromadendrin->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade PARP Cleavage PARP Cleavage Caspase Cascade->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

References

Unveiling the Anti-inflammatory Potential of 7-O-methyl aromadendrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the flavonoid 7-O-methyl aromadendrin (B1667607). While research specifically focused on this methylated variant is emerging, this document synthesizes the available data and draws upon the more extensively studied parent compound, aromadendrin, to provide a detailed understanding of its potential mechanisms of action and therapeutic applications.

Introduction to 7-O-methyl aromadendrin

7-O-methyl aromadendrin is a naturally occurring flavonoid, a class of polyphenolic compounds widely recognized for their diverse bioactive properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] Structurally, it is the 7-methyl ether of aromadendrin (also known as dihydrokaempferol). This methylation can influence the compound's bioavailability and specific biological activities. 7-O-methyl aromadendrin has been isolated from several plant species and is noted for its potential as a pharmaceutically important compound.[1]

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data on the anti-inflammatory effects of 7-O-methyl aromadendrin are limited in the currently available scientific literature. However, one study has investigated its effect on cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of 7-O-methyl aromadendrin

CompoundTargetAssay MethodResultSource
7-O-methyl aromadendrinCOX-1In vitro enzyme inhibition assayPotent inhibition[2]
7-O-methyl aromadendrinCOX-2In vitro enzyme inhibition assayNo inhibitory activity[2]

Note: Specific IC50 values were not provided in the abstract.

Due to the scarcity of specific data for 7-O-methyl aromadendrin, the following table summarizes the anti-inflammatory activities of its parent compound, aromadendrin, to provide insights into potential effects.

Table 2: Summary of In Vitro and In Vivo Anti-inflammatory Effects of Aromadendrin

Model SystemInflammatory StimulusMeasured ParametersKey FindingsSource
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), Prostaglandin E2 (PGE2)Dose-dependent reduction in NO and PGE2 production.[3]
NCTC 2544 KeratinocytesHistamine and IFN-γMCP-1, IL-8Significant inhibition of MCP-1 and IL-8 production.[3]
A549 Airway Epithelial CellsPhorbol 12-myristate 13-acetate (PMA)IL-1β, IL-6, TNF-α, MCP-1Effective reduction in the upregulation of pro-inflammatory cytokines.[4]
Jurkat T cellsanti-CD3/CD28 antibodiesIL-2, IFN-γSuppression of cytokine production.[5]
Mouse Model of Allergic AsthmaOvalbuminEosinophils, Th2 cytokines (IL-4, IL-5, IL-13), IgE, iNOS, COX-2Suppression of inflammatory cell infiltration and levels of inflammatory mediators.[4]
Mouse Model of COPDNot specifiedNeutrophils/macrophages, ROS, MPO, IL-6, IL-1β, MCP-1Attenuation of immune cell accumulation and formation of inflammatory molecules.[6][7]
Mouse Model of Acute Kidney InjuryLipopolysaccharide (LPS)p-IκBα, p-p65, p-p38, p-ERK1/2, p-JNKSuppression of NF-κB and MAPK pathway phosphorylation.[8]

Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of flavonoids like aromadendrin are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of aromadendrin, it is hypothesized that 7-O-methyl aromadendrin may exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Aromadendrin has been shown to block the activation of the NF-κB pathway in LPS-induced acute kidney injury in mice by suppressing the phosphorylation of IκBα and the p65 subunit of NF-κB.[8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Aromadendrin 7-O-methyl aromadendrin (hypothesized) Aromadendrin->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription MAPK_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Transcription Aromadendrin 7-O-methyl aromadendrin (hypothesized) Aromadendrin->MAPKK Inhibition Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays Culture Culture RAW 264.7 cells Pretreat Pre-treat with 7-O-methyl aromadendrin Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO production) Stimulate->Griess ELISA ELISA (Cytokine levels) Stimulate->ELISA WB Western Blot (NF-κB & MAPK pathways) Stimulate->WB

References

In-Depth Technical Guide: 7-O-Methyl Aromadendrin in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research on 7-O-methyl aromadendrin (B1667607) (7-O-MA) as a potential therapeutic agent for type 2 diabetes. The document details the molecular mechanisms, summarizes key quantitative findings, and provides detailed experimental protocols based on the available scientific literature.

Introduction

7-O-methyl aromadendrin is a flavonoid that has garnered attention in the scientific community for its potential anti-diabetic properties. Research indicates that this compound may play a significant role in improving glucose metabolism and insulin (B600854) sensitivity, key factors in the management of type 2 diabetes. This guide synthesizes the findings from in vitro studies to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of 7-O-MA.

Molecular Mechanism of Action

In vitro studies have elucidated the multifaceted mechanism by which 7-O-methyl aromadendrin exerts its anti-diabetic effects. The primary actions of 7-O-MA are centered around the enhancement of glucose uptake in peripheral tissues and the improvement of insulin resistance. These effects are mediated through the modulation of several key signaling pathways.

At a concentration of 10 µM, 7-O-MA has been shown to significantly stimulate insulin-induced glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and differentiated 3T3-L1 adipocytes.[1][2] This suggests that 7-O-MA could help in clearing excess glucose from the bloodstream, a critical aspect of diabetes management.

The molecular mechanisms underpinning these effects involve the activation of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a key regulator of adipogenesis and glucose metabolism.[1] 7-O-MA has been observed to increase both the gene and protein levels of PPARγ2 in adipocytes.[1] Furthermore, the expression of adipocyte-specific fatty acid binding protein (aP2), a downstream target of PPARγ2, is also upregulated by 7-O-MA treatment in these cells.[1]

In insulin-resistant HepG2 cells, 7-O-MA has been found to reactivate the insulin-mediated phosphorylation of two critical signaling proteins: phosphatidylinositol 3-kinase (PI3K)-linked protein kinase B (Akt/PKB) and adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK).[1] The activation of the PI3K/Akt pathway is a central mechanism for insulin-stimulated glucose uptake, while AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and inhibits gluconeogenesis. The effects of 7-O-MA on these pathways were confirmed to be specific, as they were blocked by the PI3K inhibitor LY294002 and the AMPK inhibitor Compound C.[1]

These findings collectively suggest that 7-O-methyl aromadendrin holds promise as a potential candidate for the management of type 2 diabetes by stimulating glucose uptake through PPARγ2 activation and improving insulin resistance via the PI3K/Akt and AMPK signaling pathways.[1]

Data Presentation

The following tables summarize the key quantitative findings from in vitro studies on 7-O-methyl aromadendrin.

Table 1: Effect of 7-O-Methyl Aromadendrin on Glucose Uptake

Cell LineTreatmentConcentrationOutcomeReference
HepG27-O-Methyl Aromadendrin10 µMSignificantly stimulated insulin-induced glucose uptake[1]
3T3-L1 Adipocytes7-O-Methyl Aromadendrin10 µMSignificantly stimulated insulin-induced glucose uptake[1]

Table 2: Effect of 7-O-Methyl Aromadendrin on Gene and Protein Expression

Cell LineTargetTreatmentConcentrationEffectReference
3T3-L1 AdipocytesPPARγ2 (Gene and Protein)7-O-Methyl Aromadendrin10 µMIncreased expression[1]
3T3-L1 AdipocytesaP2 (Gene)7-O-Methyl Aromadendrin10 µMIncreased expression[1]

Table 3: Effect of 7-O-Methyl Aromadendrin on Protein Phosphorylation in Insulin-Resistant HepG2 Cells

Target ProteinTreatmentConcentrationEffectNoteReference
Akt/PKB7-O-Methyl Aromadendrin10 µMStimulated insulin-mediated phosphorylationEffect blocked by PI3K inhibitor LY294002[1]
AMPK7-O-Methyl Aromadendrin10 µMStimulated insulin-mediated phosphorylationEffect blocked by AMPK inhibitor Compound C[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on 7-O-methyl aromadendrin.

Cell Culture and Differentiation
  • HepG2 Cells: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • 3T3-L1 Adipocyte Differentiation: 3T3-L1 preadipocytes are grown to confluence in DMEM with 10% FBS. Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, and the medium is changed every two days. Adipogenesis is typically confirmed by Oil Red O staining of intracellular lipid droplets.

2-NBDG Glucose Uptake Assay

This assay measures the uptake of a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Cell Seeding: Seed HepG2 cells or differentiated 3T3-L1 adipocytes in 24-well plates and allow them to adhere overnight.

  • Serum Starvation: The following day, wash the cells with phosphate-buffered saline (PBS) and then incubate in serum-free DMEM for 3 hours.

  • Treatment: Treat the cells with 10 µM 7-O-methyl aromadendrin or vehicle control in serum-free DMEM for the desired time. A positive control, such as rosiglitazone, can also be included.

  • Insulin Stimulation: Add 100 nM insulin to the wells and incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 100 µM 2-NBDG to each well and incubate for 1 hour at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Lyse the cells with a suitable lysis buffer. Measure the fluorescence of the cell lysates using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Normalization: Normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay such as the Bradford or BCA assay.

Western Blot Analysis for Phosphorylated Proteins

This protocol is for detecting the phosphorylation status of Akt and AMPK.

  • Cell Lysis: After treatment with 7-O-MA and/or insulin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated AMPK (p-AMPK), and total AMPK overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein.

RNA Isolation and Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the gene expression of PPARγ2 and aP2.

  • RNA Extraction: After treatment, extract total RNA from 3T3-L1 adipocytes using a commercial RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • RT-qPCR: Perform real-time quantitative PCR using a qPCR system with a SYBR Green-based detection method. The reaction mixture should contain cDNA, forward and reverse primers for PPARγ2, aP2, and a housekeeping gene (e.g., GAPDH or β-actin), and SYBR Green master mix.

  • Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 7-O-Methyl Aromadendrin's Mechanism of Action cluster_1 PI3K/Akt Pathway cluster_2 AMPK Pathway cluster_3 PPARγ2 Pathway 7_O_MA 7-O-Methyl Aromadendrin PI3K PI3K 7_O_MA->PI3K Activates AMPK AMPK 7_O_MA->AMPK Activates PPARg2 PPARγ2 7_O_MA->PPARg2 Increases Expression Akt Akt PI3K->Akt Activates Glucose_Uptake_PI3K Glucose Uptake Akt->Glucose_Uptake_PI3K Glucose_Uptake_AMPK Glucose Uptake AMPK->Glucose_Uptake_AMPK aP2 aP2 PPARg2->aP2 Increases Expression Adipogenesis Adipogenesis & Insulin Sensitivity PPARg2->Adipogenesis

Caption: Signaling pathways activated by 7-O-methyl aromadendrin.

G Start Seed Cells (HepG2 or 3T3-L1) Serum_Starve Serum Starve (3h) Start->Serum_Starve Treatment Treat with 7-O-MA (10 µM) or Vehicle Serum_Starve->Treatment Insulin_Stim Insulin Stimulation (100 nM, 30 min) Treatment->Insulin_Stim 2NBDG_Incubate Incubate with 2-NBDG (1h) Insulin_Stim->2NBDG_Incubate Wash Wash Cells with Cold PBS 2NBDG_Incubate->Wash Measure_Fluorescence Lyse Cells & Measure Fluorescence Wash->Measure_Fluorescence Normalize Normalize to Protein Concentration Measure_Fluorescence->Normalize

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

G Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (1h) Transfer->Block Primary_Ab Primary Antibody Incubation (Overnight) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Densitometry Analysis Detect->Analyze

Caption: General workflow for Western blot analysis.

References

An In-Depth Technical Guide on the Antimicrobial and Cytotoxic Activity of Aromadendrin 7-Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromadendrin (B1667607) 7-methyl ether, a naturally occurring dihydroflavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on its antimicrobial and cytotoxic properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Aromadendrin 7-methyl ether is found in various plant species, including Inula viscosa, Populus alba, and Eupatorium spp.[1]. Its biological activities are a subject of ongoing investigation, with studies highlighting its potential as an anti-inflammatory and anticancer agent[1].

Cytotoxic Activity

Aromadendrin 7-methyl ether has demonstrated notable cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (IG50) values from published studies are summarized below.

Quantitative Data: Cytotoxicity
CompoundCancer Cell LineActivity MetricValue
Aromadendrin 7-Methyl EtherTumor Cell LinesIC507.3 - 100 µg/mL[2]
Aromadendrin 7-Methyl EtherMCF-7 (Breast Cancer)IG50~11 µM
Aromadendrin 7-Methyl EtherC32 (Amelanotic Melanoma)IG50~23 µM

Note: The specific tumor cell lines for the IC50 range of 7.3-100 µg/mL were not detailed in the source material.

Antimicrobial Activity

The antimicrobial potential of aromadendrin 7-methyl ether has been investigated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Quantitative Data: Antimicrobial Activity
Source MaterialMicrobial StrainActivity MetricValue
Methanolic Extract containing Aromadendrin 7-O-Methyl EtherStreptococcus mutansMIC15.6 - 62.5 µg/mL[3]
Methanolic Extract containing Aromadendrin 7-O-Methyl EtherStreptococcus sobrinusMIC15.6 - 62.5 µg/mL[3]
Methanolic Extract containing Aromadendrin 7-O-Methyl EtherStaphylococcus aureusMIC15.6 - 62.5 µg/mL[3]
Compounds from Inula viscosa (including Aromadendrin 7-Methyl Ether)Bacillus cereusMIC62.5 - 125 µg/mL[4]
Compounds from Inula viscosa (including Aromadendrin 7-Methyl Ether)Salmonella typhimuriumMIC62.5 - 125 µg/mL[4]
Fraction containing Aromadendrin 7-O-Methyl EtherGram-positive and Gram-negative bacteriaMIC62.5 - 200 µg/mL[5]

Note: Some of the antimicrobial data is derived from extracts or fractions containing aromadendrin 7-methyl ether, and not necessarily the pure compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of aromadendrin 7-methyl ether. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[8]

Detailed Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of aromadendrin 7-methyl ether in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Preliminary research suggests that the cytotoxic effects of aromadendrin and its derivatives may be mediated through the induction of apoptosis.

Potential Apoptotic Pathway

The following diagram illustrates a generalized workflow for investigating the apoptotic pathway induced by a test compound like aromadendrin 7-methyl ether.

Apoptosis_Investigation_Workflow A Cancer Cell Line B Treatment with Aromadendrin 7-Methyl Ether A->B C Incubation B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) C->E F Western Blot for Apoptotic Proteins (e.g., Caspases, Bcl-2 family) C->F G Data Analysis and Pathway Elucidation D->G E->G F->G

Caption: Workflow for Investigating Apoptosis Induction.

Experimental Workflow for Bioactivity Screening

The general process for screening natural products for antimicrobial and cytotoxic activities is outlined below.

Bioactivity_Screening_Workflow A Plant Material (e.g., Inula viscosa) B Extraction and Fractionation A->B C Isolation of Aromadendrin 7-Methyl Ether B->C D Antimicrobial Screening (Broth Microdilution) C->D E Cytotoxicity Screening (MTT Assay) C->E F Determination of MIC D->F G Determination of IC50 E->G H Lead Compound Identification F->H G->H

Caption: Natural Product Bioactivity Screening Workflow.

Conclusion

Aromadendrin 7-methyl ether exhibits promising cytotoxic and antimicrobial activities that warrant further investigation. The data presented in this guide, compiled from various scientific sources, provides a solid foundation for future research into its mechanisms of action and potential therapeutic applications. The detailed experimental protocols offer a practical framework for researchers to conduct their own studies, while the visual diagrams provide a conceptual understanding of the relevant biological pathways and experimental workflows. As research in this area progresses, a more complete picture of the therapeutic potential of aromadendrin 7-methyl ether will undoubtedly emerge, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

Pharmacological Profile of 7-O-Methylaromadendrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methylaromadendrin (7-OMA), a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of 7-OMA's biological effects, with a focus on its anti-inflammatory, anticancer, and insulin-sensitizing properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. While the user initially inquired about "6-Methyl-7-O-methylaromadendrin," the available scientific literature predominantly focuses on 7-O-Methylaromadendrin. It is presumed that the user's interest lies in the latter, more extensively studied compound.

Pharmacological Activities

7-O-Methylaromadendrin exhibits a range of biological effects, positioning it as a molecule of interest for therapeutic development. Key activities include anti-inflammatory, anticancer, and insulin-sensitizing effects.[1]

Anti-inflammatory Activity

7-OMA has demonstrated notable anti-inflammatory properties. Its parent compound, aromadendrin (B1667607), has been shown to inhibit key inflammatory pathways, suggesting a similar mechanism for 7-OMA. Specifically, aromadendrin has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of c-Jun N-terminal kinase (JNK), both of which are critical mediators of the inflammatory response.

Anticancer and Apoptotic Effects
Insulin-Sensitizing Effects

7-O-Methylaromadendrin has been shown to enhance insulin-mediated glucose uptake, suggesting its potential as a therapeutic agent for insulin (B600854) resistance and type 2 diabetes.[2] Studies have demonstrated that at a concentration of 10 µM, 7-OMA significantly stimulates glucose uptake in both human hepatocellular liver carcinoma (HepG2) cells and 3T3-L1 adipocytes.[2] This effect is mediated through the activation of the PI3K/Akt and AMP-activated protein kinase (AMPK) signaling pathways.[2]

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of 7-O-Methylaromadendrin and a closely related compound.

ActivityCompoundCell Line(s)Concentration/IC50Reference(s)
Insulin-Sensitizing7-O-MethylaromadendrinHepG2, 3T3-L110 µM[2]
Anticancer (Cytotoxicity)7-O-methylmearnsitrinHeLa22 µg/mL
Anticancer (Cytotoxicity)7-O-methylmearnsitrinHEK-293, H228, H3122Dose-dependent

Signaling Pathways

The pharmacological effects of 7-O-Methylaromadendrin are underpinned by its interaction with key intracellular signaling pathways.

Insulin Signaling Pathway

7-OMA enhances insulin sensitivity through the dual activation of the PI3K/Akt and AMPK pathways, leading to increased glucose uptake.

Insulin_Signaling 7-OMA 7-OMA Insulin Receptor Insulin Receptor 7-OMA->Insulin Receptor AMPK AMPK 7-OMA->AMPK PI3K PI3K Insulin Receptor->PI3K Akt Akt PI3K->Akt Glucose Uptake Glucose Uptake Akt->Glucose Uptake AMPK->Glucose Uptake

Insulin signaling pathway modulated by 7-OMA.
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of 7-OMA are likely mediated through the inhibition of the NF-κB and MAPK (JNK) signaling pathways, reducing the production of pro-inflammatory mediators.

Anti_Inflammatory_Signaling Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MAPK (JNK) MAPK (JNK) TLR4->MAPK (JNK) IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression 7-OMA 7-OMA 7-OMA->MAPK (JNK) 7-OMA->IKK

Anti-inflammatory signaling pathways inhibited by 7-OMA.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the pharmacological activities of compounds like 7-O-Methylaromadendrin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Workflow Seed Cells Seed Cells Treat with 7-OMA Treat with 7-OMA Seed Cells->Treat with 7-OMA Add MTT Reagent Add MTT Reagent Treat with 7-OMA->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan (B1609692) Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 7-OMA and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells and treat them with 7-OMA or control substances for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitric oxide production, a key mediator of inflammation, by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and pre-treat with various concentrations of 7-OMA.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite is determined from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with 7-OMA and/or other stimuli, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, IκBα).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

7-O-Methylaromadendrin is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, anticancer, and insulin-sensitizing activities, mediated through the modulation of key signaling pathways, warrant further investigation. The experimental protocols outlined in this guide provide a framework for continued research into the therapeutic potential of this and other related flavonoids. As more quantitative data becomes available, a clearer picture of its structure-activity relationship and clinical applicability will emerge, paving the way for its potential development as a novel therapeutic agent.

References

The Natural Occurrence of 7-O-Methyl-Aromadendrin (7-OMA) in Inula viscosa and Populus alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-O-methyl-aromadendrin (7-OMA) is a flavonoid of significant medicinal interest, exhibiting promising anti-inflammatory and anticancer properties, and has been shown to stimulate insulin-mediated glucose uptake. This technical guide provides a comprehensive overview of the natural occurrence of 7-OMA in two plant species, Inula viscosa (also known as Dittrichia viscosa) and Populus alba. While the presence of 7-OMA in these plants is documented, this guide also highlights the current gap in publicly available quantitative data for this specific compound. It synthesizes a generalized experimental workflow for the extraction, isolation, and identification of 7-OMA from plant matrices, based on established phytochemical methodologies. Furthermore, a representative signaling pathway is presented to illustrate the potential mechanism of action for 7-OMA's observed bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to 7-O-Methyl-Aromadendrin (7-OMA)

7-O-methyl-aromadendrin is a dihydroflavonol, a type of flavonoid characterized by a C6-C3-C6 skeleton. Its chemical structure is (2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. 7-OMA, in particular, has garnered attention for its potential therapeutic applications. It has been isolated from several medicinal plants and is recognized for its anti-inflammatory and apoptosis-inducing effects[1]. Notably, it has been reported to stimulate insulin-mediated glucose uptake in liver carcinoma cells and adipocytes in vitro, suggesting its potential as a candidate for managing type 2 diabetes mellitus[1].

Natural Occurrence of 7-OMA

The presence of 7-O-methyl-aromadendrin has been confirmed in various plant species, including Inula viscosa and Populus alba.

Inula viscosa (Dittrichia viscosa)

Inula viscosa, a perennial plant native to the Mediterranean region, is known for its rich composition of flavonoids and terpenoids[2]. Phytochemical studies of the aerial parts of Inula viscosa have led to the isolation of numerous flavonoids, including 7-O-methyl-aromadendrin[1][3][4]. The plant's resinous exudate is particularly rich in flavonoid aglycones[4].

Populus alba (White Poplar)

Populus alba, commonly known as the white poplar, is a tree species whose leaves, buds, and bark are known to contain a variety of phenolic compounds, including flavonoids[5][6]. The presence of 7-O-methyl-aromadendrin in Populus alba has been reported in the scientific literature, establishing it as a natural source of this bioactive compound[1][3][7].

Quantitative Analysis

Plant SpeciesPlant PartTotal Flavonoid ContentReference
Inula viscosaLeaves99 mg CE/g dw[8]
Inula viscosaLeaves94.36 ± 1.86 mg QE/g[9]
Inula viscosaLeaves133.93 mg EC/g
Populus albaLeaves244.5 ± 1.57 mg QE/g of lyophilized extract[10]
Populus albaLeaves1.30 ± 0.04 % to 2.19 ± 0.05 % (calculated on rutin)[11]

CE: Catechin Equivalents; QE: Quercetin Equivalents; EC: Epicatechin Equivalents; dw: dry weight.

Experimental Protocols: A Generalized Workflow

The following section outlines a generalized methodology for the extraction, isolation, and identification of 7-O-methyl-aromadendrin from a plant matrix, synthesized from standard phytochemical techniques mentioned in the literature.

Extraction
  • Plant Material Preparation: The plant material (e.g., dried and powdered leaves) is subjected to extraction.

  • Solvent Extraction: Methanol (B129727) is a commonly used solvent for extracting flavonoids. A reflux extraction method can be employed, where the powdered plant material is boiled with 80% methanol at approximately 70°C for 20 minutes[12].

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of around 40°C to yield a crude extract[12].

Isolation and Purification
  • Preliminary Separation: The crude extract can be subjected to preliminary separation techniques such as column chromatography on silica (B1680970) gel or polyamide.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound. For flavonoids like 7-OMA, polyamide TLC plates can be used, and the spots can be visualized by spraying with reagents like Naturstoffreagenz A[4].

  • High-Performance Liquid Chromatography (HPLC): Fractions containing 7-OMA are further purified using preparative or semi-preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

Structure Elucidation and Identification

The purified compound is identified and its structure is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the detailed chemical structure of the molecule.

  • Comparison with Standards: The spectroscopic data of the isolated compound is compared with that of an authentic standard of 7-O-methyl-aromadendrin for final confirmation.

Below is a diagram illustrating the generalized experimental workflow for the isolation and identification of 7-OMA.

experimental_workflow Generalized Experimental Workflow for 7-OMA Isolation plant_material Plant Material (e.g., Inula viscosa leaves) extraction Methanolic Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Polyamide) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification fractions->hplc pure_compound Pure 7-OMA hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation identification Identification Confirmed structure_elucidation->identification

A generalized workflow for 7-OMA isolation and identification.

Potential Biological Activity and Signaling Pathway

As previously mentioned, 7-O-methyl-aromadendrin has been reported to stimulate insulin-mediated glucose uptake[1]. While the precise signaling pathway for 7-OMA has not been fully elucidated in the context of its natural sources, a representative diagram of the insulin (B600854) signaling pathway is presented below to illustrate a potential mechanism through which 7-OMA might exert its effects. Flavonoids are known to modulate various components of this pathway.

signaling_pathway Representative Insulin Signaling Pathway OMA 7-O-Methyl-Aromadendrin (Potential Modulator) InsulinReceptor Insulin Receptor OMA->InsulinReceptor Modulates IRS IRS Proteins InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation to Membrane AKT->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

A representative insulin signaling pathway potentially modulated by 7-OMA.

Conclusion

Inula viscosa and Populus alba are confirmed natural sources of the medicinally valuable flavonoid, 7-O-methyl-aromadendrin. While its presence is well-documented, a significant opportunity exists for future research to quantify the concentration of 7-OMA in these plants and to elucidate the specific signaling pathways through which it exerts its therapeutic effects. The generalized experimental workflow and representative signaling pathway provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the full potential of 7-OMA from these natural sources.

References

Spectroscopic and Biosynthetic Insights into 7-O-Methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biosynthetic pathway of 7-O-methylaromadendrin. Due to the limited availability of data for 6-Methyl-7-O-methylaromadendrin, this document focuses on the closely related and well-characterized compound, 7-O-methylaromadendrin, also known as aromadendrin (B1667607) 7-methyl ether or 7-O-methyl dihydrokaempferol. This information is crucial for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of 7-O-methylaromadendrin has been accomplished using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H NMR data for 7-O-methylaromadendrin has been reported, providing insights into the proton environment of the molecule. While a complete dataset is best sourced from original research articles, a summary of expected signals is presented below.

Table 1: ¹H NMR Spectroscopic Data for 7-O-Methylaromadendrin

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~5.0d~11
H-3~4.6d~11
H-6'~6.8d~8.5
H-2', H-6'~7.3d~8.5
H-5'~6.8d~8.5
H-6~6.1d~2
H-8~6.1d~2
7-OCH₃~3.8s-
5-OH~12.0s-
3-OHVariablebr s-
4'-OHVariablebr s-

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of 7-O-methylaromadendrin.

Table 2: Mass Spectrometry Data for 7-O-Methylaromadendrin

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
ESI-MS/MS (+)303.0863 [M+H]⁺167.0351, 229.0873, 146.9967, 163.0416, 257.0788
GC-MS (TMS derivative)503 [M]⁺473 [M-CH₃]⁺, 179

The fragmentation pattern in mass spectrometry provides valuable information about the different structural components of the molecule. For instance, the ion at m/z 179 in the GC-MS spectrum is characteristic of the B-ring of the flavonoid[1].

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline typical experimental protocols for the spectroscopic analysis of flavonoids like 7-O-methylaromadendrin.

NMR Spectroscopy Protocol

High-resolution NMR spectra are typically acquired using a spectrometer operating at a frequency of 500 MHz or higher.

Sample Preparation:

  • Approximately 3-5 mg of the purified flavonoid is dissolved in 0.6 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: Standard 1D proton experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled carbon experiment.

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

2D NMR experiments such as COSY, HSQC, and HMBC are also crucial for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry Protocol

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of flavonoids from complex mixtures.

Sample Preparation:

  • The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution is filtered through a 0.22 µm syringe filter before injection.

Instrumentation and Data Acquisition:

  • LC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 20-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS System: Q-TOF or Triple Quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range: m/z 50-1000.

    • Collision Energy (for MS/MS): 10-40 eV.

Biosynthetic Pathway of 7-O-Methylaromadendrin

7-O-methylaromadendrin can be produced in engineered E. coli through the introduction of a heterologous biosynthetic pathway starting from the precursor p-coumaric acid[2][3]. This pathway involves a series of enzymatic conversions.

Biosynthesis_of_7_O_Methylaromadendrin cluster_enzymes Enzymes pCoumaricAcid p-Coumaric Acid pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS + 3x Malonyl-CoA Naringenin Naringenin NaringeninChalcone->Naringenin CHI Aromadendrin Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin F3H Methylaromadendrin 7-O-Methylaromadendrin Aromadendrin->Methylaromadendrin OMT 4CL 4CL: 4-Coumarate-CoA ligase CHS CHS: Chalcone synthase CHI CHI: Chalcone isomerase F3H F3H: Flavanone 3-hydroxylase OMT OMT: O-methyltransferase

Caption: Biosynthetic pathway of 7-O-methylaromadendrin from p-coumaric acid.

This guide provides foundational knowledge for the analysis and understanding of 7-O-methylaromadendrin. For more in-depth information, consulting the primary literature is recommended.

References

Navigating the Challenges of 6-Methyl-7-O-methylaromadendrin: A Technical Guide to its Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Methyl-7-O-methylaromadendrin in dimethyl sulfoxide (B87167) (DMSO), a critical aspect for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative data for this specific flavonoid, this document offers a comprehensive overview based on structurally similar compounds, detailed experimental protocols for in-house determination, and best practices for handling and storage.

Compound Profile: this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. While specific data for this compound is scarce, its structural relatives, such as 7-O-methylaromadendrin, have been identified in various plants and are studied for their potential biological activities. Understanding the physicochemical properties of this compound is paramount for its application in biological assays and preclinical studies.

Table 1: Chemical Properties of this compound and a Related Compound.

Property This compound 7-O-methylaromadendrin
CAS Number 852385-13-8 37971-69-0
Molecular Formula C₁₇H₁₆O₆ C₁₆H₁₄O₆
Molecular Weight 316.3 g/mol 302.28 g/mol

| Appearance | Powder (predicted) | Powder |

Solubility in DMSO: An Estimation and Determination Guide

Dimethyl sulfoxide is a widely used aprotic solvent in drug discovery and biological research due to its exceptional ability to dissolve a wide range of organic compounds. While qualitative statements suggest that flavonoids like 7-O-methylaromadendrin are soluble in DMSO, precise quantitative data for this compound is not publicly available.

Solubility of Structurally Similar Flavonoids

To provide a practical reference, the table below summarizes the solubility of other flavonoids in DMSO. These values can offer a preliminary estimation for this compound.

Table 2: Quantitative Solubility of Structurally Related Flavonoids in DMSO.

Compound Molecular Weight ( g/mol ) Solubility in DMSO
Kaempferol 286.24 > 12.3 mg/mL

| Naringin | 580.53 | Solubility increases significantly with higher concentrations of DMSO in aqueous solutions. |

It is important to note that even minor structural modifications can significantly impact solubility. Therefore, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, two common methods are employed in laboratory settings: kinetic solubility and thermodynamic solubility assays.

Kinetic Solubility Assay: This high-throughput method is often used in the early stages of drug discovery. It measures the solubility of a compound from a DMSO stock solution when it is rapidly introduced into an aqueous buffer. This method is indicative of a compound's behavior in in-vitro assays.

Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound in a given solvent, providing a more accurate measure of its intrinsic solubility. It involves dissolving an excess of the solid compound in the solvent until equilibrium is reached.

Below is a detailed protocol for a generic kinetic solubility assay.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be kept below 1% to minimize its effect on biological assays.

  • Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

  • Quantification (Optional): Alternatively, after incubation, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO add_dmso Add DMSO Stock to 96-well Plate prep_stock->add_dmso prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_buffer Add Aqueous Buffer (Final DMSO < 1%) prep_buffer->add_buffer add_dmso->add_buffer incubate Incubate with Shaking (e.g., 2h at 25°C) add_buffer->incubate detect_precipitate Detect Precipitate (Nephelometry/Turbidity) incubate->detect_precipitate quantify_sol Quantify Soluble Fraction (HPLC/UV-Vis) incubate->quantify_sol result Determine Kinetic Solubility detect_precipitate->result quantify_sol->result

Kinetic Solubility Assay Workflow.

Stability in DMSO: Best Practices and Assessment

The stability of compounds in DMSO stock solutions is crucial for the reliability and reproducibility of experimental results. Flavonoids can be susceptible to degradation over time, influenced by several factors.

Factors Affecting Stability
  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can lead to the hydrolysis of susceptible compounds. It is imperative to use anhydrous DMSO and minimize the exposure of stock solutions to the atmosphere.

  • Temperature: Higher temperatures accelerate chemical degradation. For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.

  • Light: Many flavonoids are light-sensitive and can undergo photodegradation. Stock solutions should be stored in amber vials or protected from light.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and may lead to compound precipitation or degradation. It is advisable to aliquot stock solutions into single-use volumes.

Experimental Protocol for Stability Assessment

The stability of this compound in DMSO can be evaluated by monitoring its purity over time under various storage conditions.

Experimental Protocol: DMSO Stock Solution Stability Assay

  • Prepare Stock Solution: Prepare a precisely concentrated stock solution of this compound in anhydrous DMSO.

  • Aliquot and Store: Aliquot the stock solution into multiple amber vials. Store these vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and subjected to repeated freeze-thaw cycles).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

  • Purity Analysis: Analyze the purity of the compound in each aliquot using a validated HPLC method with a UV or mass spectrometry (MS) detector.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

G cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_stock Prepare Concentrated Stock in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_ft Freeze-Thaw Cycles aliquot->storage_ft time_points Analyze at T=0, 1, 2, 4, 8, 12 weeks storage_rt->time_points storage_4c->time_points storage_neg20c->time_points storage_ft->time_points hplc_analysis Assess Purity via HPLC-UV/MS time_points->hplc_analysis result Determine Degradation Profile hplc_analysis->result

DMSO Stability Assessment Workflow.

Relevance in Biological Research: Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways, making them valuable tools in biomedical research.[1][2] The ability to prepare stable and soluble stock solutions in DMSO is fundamental to investigating these effects. Key pathways often studied include the PI3K-Akt, MAPK, and NF-κB signaling cascades, which are involved in cell proliferation, inflammation, and apoptosis.[1][3]

The diagram below illustrates a simplified representation of the PI3K-Akt signaling pathway, a common target for flavonoid research.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation transcription Transcription Factors mtor->transcription outcome Cell Growth, Proliferation, Survival transcription->outcome flavonoid Flavonoid (e.g., this compound) in DMSO flavonoid->pi3k Inhibition flavonoid->akt Inhibition

Flavonoid Modulation of the PI3K-Akt Pathway.

Conclusion

While direct data on the solubility and stability of this compound in DMSO is not currently available, this guide provides a robust framework for researchers to proceed with their investigations. By leveraging data from analogous flavonoid structures and implementing the detailed experimental protocols provided, scientists can confidently determine these crucial parameters. Adherence to best practices for the preparation and storage of DMSO stock solutions will ensure the integrity and reproducibility of experimental data, ultimately advancing our understanding of the biological potential of this and other novel flavonoids.

References

Methodological & Application

Application Notes and Protocols: Isolation of 7-O-methyl aromadendrin from Brazilian Propolis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of 7-O-methyl aromadendrin (B1667607), a flavonoid with significant therapeutic potential, from Brazilian propolis. This document outlines the necessary steps from raw material processing to the purification and identification of the target compound, supported by quantitative data and visual workflows.

Introduction

7-O-methyl aromadendrin is a flavonoid that has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, anticancer, and insulin-stimulating properties[1]. Brazilian propolis, a resinous substance collected by bees from various native plants, is a rich source of bioactive compounds, including a wide array of flavonoids.[2][3] The chemical composition of Brazilian propolis is highly variable, depending on the geographic location and the local flora visited by the bees, leading to different types of propolis, such as green, red, and brown varieties.[2][3][4] Notably, 7-O-methyl aromadendrin has been identified in the geopropolis of stingless bees from the Brazilian Amazon region[5].

This document provides a synthesized protocol for the isolation of 7-O-methyl aromadendrin from Brazilian propolis, drawing from established methodologies for the extraction and purification of flavonoids from this natural source.

Data Presentation

The following tables summarize quantitative data related to the composition and extraction of flavonoids from Brazilian propolis, providing a reference for expected yields and content.

Table 1: Total Phenolic and Flavonoid Content in Different Brazilian Propolis Extracts

Propolis TypeExtraction SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Reference
Red PropolisEthanol (B145695)210.22 - 235.8877.89 - 104.79[6]
Green PropolisEthanol~70~30[7]
Brown PropolisHydroalcoholic SolutionNot specifiedNot specified[8]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Concentration of Selected Flavonoids Identified in Brazilian Red Propolis Extracts

CompoundConcentration (mg/g of extract)Reference
Formononetin4.54 - 8.36[6]
Kaempferol0.53 - 1.04[6]
Daidzein19.90[1]

Experimental Protocols

This section details the methodologies for the extraction, fractionation, and purification of 7-O-methyl aromadendrin from Brazilian propolis.

Protocol 1: Extraction of Crude Flavonoid-Rich Extract

This protocol describes the initial extraction of bioactive compounds from raw propolis.

Materials:

  • Raw Brazilian propolis (preferably from a region where 7-O-methyl aromadendrin has been reported)

  • Ethanol (70-80%, v/v)

  • Grinder or mortar and pestle

  • Maceration flask or ultrasonic bath

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze the raw propolis sample at -20°C for at least 24 hours to make it brittle. Grind the frozen propolis into a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Maceration: Suspend the powdered propolis in 70% ethanol (1:10 w/v ratio) in a sealed flask. Macerate for 72 hours at room temperature with occasional shaking[9].

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered propolis in 70% ethanol (1:10 w/v ratio) in a flask and place it in an ultrasonic bath. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C)[10].

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid residues.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the separation of the crude extract into fractions with differing polarities to enrich the flavonoid content.

Materials:

Procedure:

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a minimal amount of 70% ethanol.

  • Transfer the solution to a separatory funnel and add an equal volume of hexane. Shake vigorously and allow the layers to separate. Collect the hexane fraction (non-polar compounds).

  • To the remaining hydroalcoholic phase, add an equal volume of chloroform. Shake and allow the layers to separate. Collect the chloroform fraction.

  • Subsequently, partition the remaining aqueous phase with an equal volume of ethyl acetate. Shake and allow the layers to separate. Collect the ethyl acetate fraction (enriched in flavonoids).

  • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is expected to contain 7-O-methyl aromadendrin.

Protocol 3: Purification of 7-O-methyl aromadendrin

This protocol describes the purification of the target compound from the flavonoid-rich fraction using column chromatography.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica (B1680970) gel (for column chromatography)

  • Solvent system (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., hexane).

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate or methanol.

  • Fraction Collection: Collect the eluting fractions in a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the compound of interest. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Pool the fractions that show a pure spot corresponding to 7-O-methyl aromadendrin and concentrate them to obtain the purified compound.

Protocol 4: Identification and Characterization

This protocol details the methods for confirming the identity and purity of the isolated compound.

Materials:

  • Purified 7-O-methyl aromadendrin

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified compound in a suitable deuterated solvent and acquire 1H and 13C NMR spectra. Compare the obtained spectral data with published values for 7-O-methyl aromadendrin[1].

  • Mass Spectrometry (MS): Analyze the purified compound using LC-MS to determine its molecular weight and fragmentation pattern. The expected molecular weight for 7-O-methyl aromadendrin is 302.28 g/mol [11].

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow raw_propolis Raw Brazilian Propolis extraction Extraction (Maceration or UAE with 70% Ethanol) raw_propolis->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation hexane_fraction Hexane Fraction (Non-polar compounds) fractionation->hexane_fraction chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Flavonoid-rich) fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography purified_compound Purified 7-O-methyl aromadendrin column_chromatography->purified_compound analysis Structural Elucidation (NMR, MS) purified_compound->analysis

Caption: Workflow for the isolation of 7-O-methyl aromadendrin.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli nf_kb_pathway NF-κB Pathway inflammatory_stimuli->nf_kb_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb_pathway->pro_inflammatory_cytokines cox2 COX-2 nf_kb_pathway->cox2 inflammation Inflammation pro_inflammatory_cytokines->inflammation cox2->inflammation methyl_aromadendrin 7-O-methyl aromadendrin methyl_aromadendrin->nf_kb_pathway Inhibition

Caption: Potential anti-inflammatory signaling pathway of 7-O-methyl aromadendrin.

References

Application Notes and Protocols for the Extraction of 7-O-methyl aromadendrin from Iris tectorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iris tectorum Maxim., commonly known as the Japanese roof iris, is a species of iris native to China, Korea, and Burma. The rhizomes of this plant have been used in traditional Chinese medicine for various ailments.[1] Phytochemical investigations have revealed that the rhizomes of Iris tectorum contain a variety of bioactive compounds, including flavonoids, isoflavonoids, and triterpenoids.[1][2] Among these compounds, 7-O-methyl aromadendrin (B1667607), a flavanonol, has garnered interest for its potential pharmacological activities. Research has indicated that compounds isolated from Iris tectorum, including 7-O-methyl aromadendrin, exhibit cytotoxic effects against human cancer cell lines.[2] This document provides a detailed protocol for the extraction and isolation of 7-O-methyl aromadendrin from the rhizomes of Iris tectorum, based on established phytochemical methodologies.

Data Presentation

CompoundCell LineIG50 (µM)Reference
Iritectol BMCF-7~11[2]
Iritectol BC32~23[2]
IsoiridogermanalMCF-7~11[2]
IsoiridogermanalC32~23[2]
Iridobelamal AMCF-7~11[2]
Iridobelamal AC32~23[2]

Experimental Protocols

The following protocol describes a plausible method for the extraction and isolation of 7-O-methyl aromadendrin from Iris tectorum rhizomes. This protocol is a composite based on general methods for flavonoid extraction and specific procedures for isolating other bioactive compounds from Iris tectorum.

Materials and Equipment
  • Dried and powdered rhizomes of Iris tectorum

  • Methanol (B129727) (analytical grade)

  • Ethanol (95%, analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Chloroform (B151607) (analytical grade)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper

Protocol 1: Extraction

This protocol is adapted from general methods for flavonoid and triterpenoid (B12794562) extraction from Iris species.

  • Defatting:

    • Macerate 500 g of dried, powdered rhizomes of Iris tectorum with n-hexane (1.5 L) for 24 hours at room temperature to remove lipids and other nonpolar compounds.

    • Filter the mixture and discard the n-hexane extract.

    • Repeat the process twice.

    • Air-dry the defatted plant material.

  • Methanol Extraction:

    • Macerate the defatted rhizome powder with methanol (2 L) for 48-72 hours at room temperature with occasional shaking.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process three times with fresh methanol.

    • Combine all the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Protocol 2: Bioassay-Guided Fractionation and Isolation

This part of the protocol is based on the principle of bioassay-guided fractionation, which led to the initial isolation of 7-O-methyl aromadendrin.[2]

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity:

      • n-Hexane

      • Chloroform

      • Ethyl acetate

    • Concentrate each fraction using a rotary evaporator.

  • Bioactivity Screening (Optional but Recommended):

    • Screen each fraction for the desired biological activity (e.g., cytotoxicity against a cancer cell line). This step is crucial for identifying the fraction containing the target compound. Based on the literature, the ethyl acetate and chloroform fractions are likely to contain flavonoids.

  • Column Chromatography of the Active Fraction:

    • Subject the most active fraction (hypothesized to be the ethyl acetate or chloroform fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions of 20-30 mL and monitor the separation by TLC.

    • Combine fractions with similar TLC profiles.

  • Purification by Sephadex LH-20 Chromatography:

    • Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating flavonoids.

    • Collect small fractions and monitor by TLC.

  • Final Purification and Identification:

    • Fractions containing pure 7-O-methyl aromadendrin (as determined by TLC) can be further purified by recrystallization if necessary.

    • Confirm the identity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with literature data.

Visualizations

Experimental Workflow

Extraction_Workflow plant_material Dried & Powdered Iris tectorum Rhizomes defatting Defatting with n-Hexane plant_material->defatting methanol_extraction Methanol Extraction (Maceration) defatting->methanol_extraction crude_extract Crude Methanol Extract methanol_extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Non-polar chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Mid-polar ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction Polar aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Highly Polar bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) chloroform_fraction->bioassay ethyl_acetate_fraction->bioassay active_fraction Active Fraction (e.g., Ethyl Acetate) bioassay->active_fraction silica_gel Silica Gel Column Chromatography active_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex pure_compound Pure 7-O-methyl aromadendrin sephadex->pure_compound identification Structural Elucidation (NMR, MS) pure_compound->identification

Caption: Experimental workflow for the extraction and isolation of 7-O-methyl aromadendrin.

Proposed Signaling Pathway for Cytotoxicity

While the precise signaling pathway for 7-O-methyl aromadendrin's cytotoxicity in cancer cells has not been fully elucidated, many flavonoids are known to induce apoptosis through the inhibition of the PI3K/Akt/mTOR pathway. The following diagram illustrates this proposed mechanism of action.

Signaling_Pathway aromadendrin 7-O-methyl aromadendrin inhibition aromadendrin->inhibition pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits cell_survival Cell Survival & Proliferation mtor->cell_survival mtor->apoptosis Inhibits inhibition->pi3k

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by 7-O-methyl aromadendrin.

References

Application Notes & Protocols: Microbial Production of 7-O-Methyl Aromadendrin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial production of the medicinally valuable flavonoid, 7-O-methyl aromadendrin (B1667607) (7-OMA), using an engineered Escherichia coli cell factory. 7-OMA, a natural compound with demonstrated anti-inflammatory and anticancer properties, can be efficiently synthesized from p-coumaric acid or naringenin (B18129) precursors through the introduction of a heterologous biosynthetic pathway in E. coli.[1][2]

Introduction

7-O-methyl aromadendrin (7-OMA), also known as aromadendrin 7-methyl ether, is a flavonoid found in several medicinal plants, including Populus alba and Eucalyptus maculata.[1][2] This compound has garnered significant interest in the pharmaceutical industry due to its potential therapeutic applications, including anti-inflammatory and anticancer activities.[2][3] Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation using engineered E. coli offers a promising alternative for the large-scale, cost-effective, and sustainable production of 7-OMA.[1][2]

This document outlines the key metabolic engineering strategies and detailed experimental protocols for the successful production of 7-OMA in E. coli. The process involves the reconstruction of a plant biosynthetic pathway and the enhancement of precursor availability to drive metabolic flux towards the target compound.

Biosynthetic Pathway and Metabolic Engineering Strategy

The production of 7-OMA in E. coli is achieved through a multi-step enzymatic conversion starting from the precursor p-coumaric acid. The overall strategy involves two main stages:

  • Stage 1: Naringenin (NRN) Biosynthesis: The initial phase focuses on the conversion of p-coumaric acid to naringenin, a key intermediate in the flavonoid pathway.

  • Stage 2: 7-OMA Synthesis from Naringenin: The second phase involves the hydroxylation and subsequent methylation of naringenin to yield the final product, 7-O-methyl aromadendrin.

To enhance the efficiency of this pathway, metabolic engineering strategies were employed to increase the intracellular pool of malonyl-CoA, a critical precursor for flavonoid biosynthesis.[1][2]

Enzymatic Steps:
  • 4-Coumarate-CoA ligase (4CL): Converts p-coumaric acid to p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): Condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to (2S)-naringenin.

  • Flavanone-3-hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce aromadendrin (dihydrokaempferol, DHK).

  • 7-O-methyltransferase (OMT): Methylates the 7-hydroxyl group of aromadendrin to produce 7-O-methyl aromadendrin (7-OMA).

Visualization of the Biosynthetic Pathway

The following diagram illustrates the engineered biosynthetic pathway for 7-OMA production in E. coli.

7-OMA_Biosynthetic_Pathway cluster_host_metabolism E. coli Central Metabolism cluster_heterologous_pathway Heterologous Biosynthetic Pathway Malonyl_CoA Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Malonyl_CoA->Naringenin_Chalcone p_Coumaric_acid p-Coumaric Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (NRN) Naringenin_Chalcone->Naringenin CHI Aromadendrin Aromadendrin (DHK) Naringenin->Aromadendrin F3H 7_OMA 7-O-Methyl Aromadendrin (7-OMA) Aromadendrin->7_OMA OMT

Caption: Engineered biosynthetic pathway for 7-O-methyl aromadendrin production in E. coli.

Quantitative Data Summary

The production of 7-O-methyl aromadendrin was quantified under different experimental conditions. The tables below summarize the production titers of 7-OMA and key intermediates.

Table 1: Production of 7-OMA and Intermediates from p-Coumaric Acid [2][3]

StrainMediumPrecursor7-OMA (mg/L)Aromadendrin (DHK) (mg/L)Sakuranetin (SKN) (mg/L)
E. coli E3FHMTLB500 µM p-coumaric acid2.73.20.185
E. coli E3FHMTM9250 µM p-coumaric acid1.23.8-

Table 2: Production of 7-OMA and Intermediates from Naringenin [2][3]

StrainMediumPrecursor7-OMA (mg/L)Aromadendrin (DHK) (mg/L)Sakuranetin (SKN) (mg/L)
E. coli F3H-OMTLB500 µM Naringenin30.063.512.7

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the microbial production of 7-OMA in E. coli.

Strain Construction and Plasmids

The production of 7-OMA in E. coli BL21(DE3) was achieved using a multi-plasmid system. The following genes were cloned into compatible expression vectors:

  • 4-coumarate-coenzyme A (CoA) ligase (4CL) from Petroselinum crispum

  • Chalcone synthase (CHS) from Petunia hybrida

  • Chalcone isomerase (CHI) from Medicago sativa

  • Flavanone-3-hydroxylase (F3H) from Arabidopsis thaliana

  • 7-O-methyltransferase (OMT) from Streptomyces avermitilis

To boost the intracellular supply of malonyl-CoA, the following genes from Nocardia farcinica were also introduced:

  • Acyl-CoA carboxylase α and β subunits (nfa9890 and nfa9940)

  • Biotin ligase (nfa9950)

  • Acetyl-CoA synthetase (nfa3550)

Culture Conditions for 7-OMA Production

Materials:

  • Luria-Bertani (LB) medium or M9 minimal medium

  • Appropriate antibiotics for plasmid maintenance

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • p-Coumaric acid or Naringenin stock solution

  • E. coli production strain (e.g., E3FHMT or F3H-OMT)

Protocol:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate the culture overnight at 37°C with shaking at 200 rpm.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB or M9 medium in a 250 mL flask.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Simultaneously, add the precursor (p-coumaric acid or naringenin) to the desired final concentration (e.g., 500 µM).

  • Continue the cultivation at a reduced temperature of 28°C for 24-48 hours.

  • After incubation, harvest the culture for product extraction and analysis.

Extraction and Analysis of Flavonoids

Materials:

  • Ethyl acetate (B1210297)

  • Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Centrifuge 50 mL of the culture broth at 8,000 rpm for 10 minutes to pellet the cells.

  • Transfer the supernatant to a fresh tube.

  • Extract the flavonoids from the supernatant by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute and then separate the organic and aqueous phases by centrifugation at 4,000 rpm for 5 minutes.

  • Carefully collect the upper organic layer (ethyl acetate).

  • Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.

  • Pool the organic extracts and evaporate to dryness using a rotary evaporator.

  • Resuspend the dried extract in 1 mL of methanol.

  • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • Analyze the sample by HPLC to identify and quantify 7-OMA and other flavonoid intermediates.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the production and analysis of 7-OMA.

Experimental_Workflow cluster_strain_prep Strain Preparation cluster_production Production Phase cluster_analysis Analysis Inoculation Inoculate single colony Overnight_Culture Overnight culture (37°C) Inoculation->Overnight_Culture Main_Culture Inoculate main culture Overnight_Culture->Main_Culture Growth Grow to OD600 0.6-0.8 (37°C) Main_Culture->Growth Induction Induce with IPTG and add precursor Growth->Induction Fermentation Incubate for 24-48h (28°C) Induction->Fermentation Harvest Harvest culture Fermentation->Harvest Extraction Solvent extraction (Ethyl Acetate) Harvest->Extraction Evaporation Evaporate solvent Extraction->Evaporation Resuspension Resuspend in Methanol Evaporation->Resuspension HPLC HPLC analysis Resuspension->HPLC

Caption: General experimental workflow for 7-OMA production and analysis.

Conclusion

The protocols and data presented here demonstrate the feasibility of producing the medicinally important flavonoid, 7-O-methyl aromadendrin, in an engineered E. coli host. By introducing a heterologous biosynthetic pathway and optimizing precursor availability, significant titers of 7-OMA can be achieved. This microbial production platform provides a scalable and sustainable alternative to plant extraction and opens avenues for the synthesis of other valuable flavonoids and their derivatives for drug development and other applications. Further optimization of fermentation conditions and strain engineering could lead to even higher production yields.

References

Application Notes and Protocols for the Recombinant Biosynthesis of 7-O-Methyl-aromadendrin (7-OMA) from p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant biosynthesis of 7-O-methyl-aromadendrin (7-OMA), a medicinally valuable flavonoid, from the precursor p-coumaric acid using an engineered Escherichia coli cell factory.

Introduction

7-O-Methyl-aromadendrin (7-OMA) is a naturally occurring flavonoid with various potential therapeutic applications. Traditional methods of obtaining 7-OMA through plant extraction are often inefficient and yield low quantities. Recombinant biosynthesis in microbial hosts like E. coli offers a promising alternative for the scalable and sustainable production of this valuable compound. This document outlines the biosynthetic pathway, key enzymatic steps, and detailed experimental protocols for the production of 7-OMA from p-coumaric acid.[1][2][3]

The described methodology involves the reconstruction of a plant biosynthetic pathway in E. coli and the enhancement of a critical precursor, malonyl-CoA, to improve the overall yield of 7-OMA.

Biosynthetic Pathway and Key Enzymes

The recombinant production of 7-OMA from p-coumaric acid is a multi-step enzymatic process. The pathway begins with the conversion of p-coumaric acid to the central flavonoid intermediate, naringenin (B18129). Naringenin is then further modified through hydroxylation and methylation to yield the final product, 7-OMA.[1][2][4]

The key enzymes and their roles in the biosynthetic pathway are:

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its coenzyme A ester, p-coumaroyl-CoA.[1][4]

  • Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][4]

  • Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin.[1][4]

  • Flavanone-3-Hydroxylase (F3H): Hydroxylates naringenin at the 3-position to produce aromadendrin (B1667607) (also known as dihydrokaempferol, DHK).[1][2]

  • 7-O-Methyltransferase (7-OMT): Transfers a methyl group to the 7-hydroxyl group of aromadendrin to form 7-O-methyl-aromadendrin (7-OMA).[1][2]

To enhance the production of 7-OMA, the intracellular pool of malonyl-CoA, a critical precursor, can be increased by introducing a heterologous set of genes.

Data Presentation

The following tables summarize the quantitative data obtained from the recombinant biosynthesis of 7-OMA and its intermediates in engineered E. coli.

Table 1: Production of 7-OMA and Intermediates from p-Coumaric Acid [1][4]

PrecursorMediumProductTiter (mg/L)Molar Concentration (µM)
500 µM p-coumaric acidLB7-OMA2.78.9
Dihydrokaempferol (DHK)3.211.1
Sakuranetin (SKN)0.1850.6
250 µM p-coumaric acidM9 Minimal7-OMA1.23.9
Dihydrokaempferol (DHK)3.813.18

Table 2: Production of 7-OMA and Intermediates from Naringenin [1][2]

PrecursorMediumProductTiter (mg/L)Molar Concentration (µM)
500 µM NaringeninLB7-OMA30.099.2
Dihydrokaempferol (DHK)63.5220.3
Sakuranetin (SKN)12.744.3

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the recombinant biosynthesis of 7-OMA.

Construction of Expression Plasmids
  • Gene Amplification: Amplify the coding sequences of the required enzymes (4CL, CHS, CHI, F3H, and 7-OMT) from their respective source organisms via PCR. The gene sources are:

    • 4CL: Petroselinum crispum[1][2]

    • CHS: Petunia hybrida[1][2]

    • CHI: Medicago sativa[1][2]

    • F3H: Arabidopsis thaliana[1][2]

    • 7-OMT: Streptomyces avermitilis[1][2]

  • Vector Selection: Choose appropriate E. coli expression vectors with compatible origins of replication and selectable markers.

  • Cloning: Ligate the amplified gene fragments into the selected expression vectors under the control of an inducible promoter (e.g., T7 promoter).

  • Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3).

Enhancement of Malonyl-CoA Availability

To increase the intracellular pool of malonyl-CoA, introduce genes for acyl-CoA carboxylase α and β subunits, biotin (B1667282) ligase, and acetyl-CoA synthetase from Nocardia farcinica.[1][2] These genes can be cloned into a separate compatible plasmid and co-transformed into the E. coli host.

Culture and Induction for 7-OMA Production
  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into Luria-Bertani (LB) broth containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Production Culture: Dilute the overnight culture into fresh LB or M9 minimal medium supplemented with the necessary antibiotics.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.

  • Substrate Feeding: Simultaneously with induction, supplement the culture with p-coumaric acid (from a stock solution) to a final concentration of 250 µM to 500 µM.

  • Incubation: Incubate the culture at a reduced temperature (e.g., 18-22°C) for 24-48 hours with shaking.

Extraction and Analysis of Flavonoids
  • Sample Preparation: Centrifuge the cell culture to separate the supernatant and cell pellet.

  • Extraction: Extract the flavonoids from the supernatant and the lysed cell pellet using an equal volume of ethyl acetate (B1210297).

  • Drying and Reconstitution: Evaporate the ethyl acetate extract to dryness and reconstitute the residue in methanol.

  • Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of 7-OMA and its intermediates.

Visualizations

The following diagrams illustrate the biosynthetic pathway and the experimental workflow.

Biosynthetic_Pathway cluster_input Precursor cluster_pathway Biosynthetic Pathway in E. coli p-Coumaric Acid p-Coumaric Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Aromadendrin (DHK) Aromadendrin (DHK) Naringenin->Aromadendrin (DHK) F3H 7-OMA 7-OMA Aromadendrin (DHK)->7-OMA 7-OMT

Caption: Biosynthetic pathway for the conversion of p-coumaric acid to 7-OMA.

Experimental_Workflow cluster_cloning Strain Construction cluster_culture Fermentation cluster_analysis Analysis A Gene Amplification (4CL, CHS, CHI, F3H, 7-OMT) B Plasmid Construction A->B C Transformation into E. coli B->C D Inoculum Preparation C->D E Production Culture D->E F Induction (IPTG) & Substrate Feeding (p-coumaric acid) E->F G Extraction of Flavonoids F->G H HPLC & GC-MS Analysis G->H I Quantification of 7-OMA H->I

Caption: Experimental workflow for recombinant 7-OMA production.

References

Application Notes and Protocols for GC-MS Analysis of TMS-Derivatized 7-O-Methyl Aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-methyl aromadendrin (B1667607), a naturally occurring flavonoid, has garnered significant interest in pharmaceutical research due to its potential anti-inflammatory and anticancer properties.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, flavonoids, including 7-O-methyl aromadendrin, are generally non-volatile. Therefore, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis.[3] Trimethylsilylation (TMS) is a common and effective derivatization technique for flavonoids, replacing active hydrogens with TMS groups.[1]

These application notes provide a detailed protocol for the analysis of TMS-derivatized 7-O-methyl aromadendrin using GC-MS. The protocol covers sample preparation, derivatization, GC-MS conditions, and data analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to ensure the accuracy and reproducibility of the results. The following is a general procedure that can be adapted based on the sample matrix.

Materials:

  • 7-O-methyl aromadendrin standard

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas (high purity)

  • Vortex mixer

  • Centrifuge

  • Pipettes and vials

Procedure:

  • Extraction: For liquid samples such as plasma, perform a liquid-liquid extraction. Acidify the sample to approximately pH 2 with 0.5 M HCl and extract three times with an equal volume of ethyl acetate.[4] For solid samples like plant material, a suitable extraction method such as Soxhlet or ultrasound-assisted extraction with an appropriate solvent (e.g., methanol (B129727) or ethanol) should be employed.

  • Drying: Pool the ethyl acetate extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.[4]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[5]

TMS Derivatization

This step involves the chemical modification of 7-O-methyl aromadendrin to its volatile TMS derivative.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reagent Addition: To the dried sample residue in a GC vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS (or MSTFA).[5][6] The volume of the derivatization reagent may need to be adjusted depending on the expected concentration of the analyte.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[1]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection. It is recommended to analyze the derivatized samples within 24 hours for best results, as TMS derivatives can be unstable over longer periods.[5]

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of the TMS-derivatized 7-O-methyl aromadendrin.

GC Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-600

  • Solvent Delay: 5 minutes

Data Presentation

Quantitative analysis of 7-O-methyl aromadendrin can be performed by creating a calibration curve with a standard of known concentration. The following table summarizes the expected analytical parameters for the TMS-derivatized compound.

ParameterExpected Value
Compound7-O-methyl aromadendrin-TMS
Molecular Ion (M+)m/z 503
Key Fragment Ions (m/z)To be determined (likely fragments from loss of TMS groups and retro-Diels-Alder rearrangement)
Expected Retention Time (min)18 - 22
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity (r²)> 0.99

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (e.g., Plasma, Plant Extract) extraction Liquid-Liquid or Solid-Liquid Extraction start->extraction drying Drying of Extract extraction->drying evaporation Evaporation to Dryness drying->evaporation add_reagents Addition of Pyridine & BSTFA/MSTFA evaporation->add_reagents heating Heating (60-70°C, 30-60 min) add_reagents->heating cooling Cooling to Room Temperature heating->cooling injection Injection into GC-MS cooling->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for GC-MS analysis of 7-O-methyl aromadendrin.

signaling_pathway aromadendrin 7-O-Methyl Aromadendrin derivatized_product TMS-Derivatized 7-O-Methyl Aromadendrin (Volatile & Thermally Stable) aromadendrin->derivatized_product Derivatization (60-70°C) tms_reagent BSTFA + 1% TMCS (or MSTFA) tms_reagent->derivatized_product gc_ms GC-MS Analysis derivatized_product->gc_ms

Caption: Logical relationship of the TMS derivatization process.

References

Synthesis of 7-O-Methyl Aromadendrin from Naringenin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 7-O-methyl aromadendrin (B1667607), a flavonoid with significant therapeutic potential, using naringenin (B18129) as a key intermediate. These guidelines are intended for researchers, scientists, and drug development professionals, offering both biosynthetic and chemical synthesis pathways to obtain this valuable compound.

Introduction

7-O-methyl aromadendrin, also known as dihydrokaempferol-7-methyl ether, is a naturally occurring flavonoid that has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1] Its synthesis from the readily available flavonoid naringenin is a key process for enabling further pharmacological investigation and drug development. This document outlines two primary methodologies for this conversion: a biosynthetic approach utilizing genetically engineered Escherichia coli and a proposed chemical synthesis route involving sequential hydroxylation and regioselective methylation.

Biosynthetic Approach: Enzymatic Conversion in E. coli

A highly efficient method for the production of 7-O-methyl aromadendrin from naringenin has been established using a whole-cell biocatalyst system with recombinant E. coli.[2][3] This approach leverages the specificity of enzymes to achieve the desired molecular transformations in a controlled and environmentally friendly manner. The biosynthetic pathway involves two key enzymatic steps: the hydroxylation of naringenin at the 3-position to yield aromadendrin (dihydrokaempferol), followed by the methylation of the 7-hydroxyl group of aromadendrin.

Signaling Pathway and Experimental Workflow

The biosynthetic conversion of naringenin to 7-O-methyl aromadendrin is a two-step enzymatic cascade.

biosynthetic_pathway naringenin Naringenin aromadendrin Aromadendrin (Dihydrokaempferol) naringenin->aromadendrin Flavanone-3-hydroxylase (F3H) from Arabidopsis thaliana methyl_aromadendrin 7-O-Methyl Aromadendrin aromadendrin->methyl_aromadendrin 7-O-methyltransferase (OMT) from Streptomyces avermitilis experimental_workflow cluster_synthesis Biosynthesis cluster_purification Purification and Analysis E. coli Culture Recombinant E. coli Culture (expressing F3H and OMT) Naringenin Feeding Naringenin Substrate Feeding E. coli Culture->Naringenin Feeding Fermentation Fermentation and Bioconversion Naringenin Feeding->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction HPLC High-Performance Liquid Chromatography (HPLC) Extraction->HPLC Characterization Structural Characterization (NMR, GC-MS) HPLC->Characterization chemical_synthesis_workflow cluster_protection Protection (Optional) cluster_hydroxylation Hydroxylation cluster_methylation Methylation cluster_deprotection Deprotection naringenin Naringenin protected_naringenin Protected Naringenin naringenin->protected_naringenin Protecting Group (e.g., Benzyl) protected_aromadendrin Protected Aromadendrin protected_naringenin->protected_aromadendrin 1. Base (e.g., KHMDS) 2. Davis Oxaziridine methylated_aromadendrin Protected 7-O-Methyl Aromadendrin protected_aromadendrin->methylated_aromadendrin Methylating Agent (e.g., DMS, MeI) final_product 7-O-Methyl Aromadendrin methylated_aromadendrin->final_product Deprotection (e.g., Hydrogenolysis)

References

Application Notes and Protocols for Flavonoid Purification Using Sephadex LH-20 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex LH-20 chromatography is a versatile and widely employed technique for the purification of flavonoids from complex mixtures, particularly plant extracts. This method leverages the principles of both size exclusion and partition chromatography. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that has been hydroxypropylated, allowing it to swell in both aqueous and organic solvents. This dual nature makes it highly effective for separating compounds with varying polarities and molecular sizes, such as flavonoids.

These application notes provide a comprehensive guide to the use of Sephadex LH-20 for flavonoid purification, including detailed protocols, quantitative data from representative studies, and visual workflows to aid in experimental design and execution.

Data Presentation: Quantitative Analysis of Flavonoid Purification

The following tables summarize quantitative data from studies that have utilized Sephadex LH-20 chromatography for the purification of flavonoids.

Table 1: Purification of Flavonoid Glycosides from Ginkgo biloba Extract

StepSampleInitial Flavonoid Content (%)Fraction Mass (g)Flavonoid Content in Fraction (%)Final Product Purity (%)
1. Sephadex LH-20 Chromatography40 g Ginkgo biloba Extract24---
Fraction A-1.1572.3-
Fraction B-2.5754.2-
Fraction C-1.3263.5-
Fraction D-4.4551.2-
Fraction E-3.3159.2-
2. Preparative HPLC of Fractions100 mg of each fraction---≥ 97.7

Table 2: Purification of Flavonoids from Acacia mearnsii Leaves

FlavonoidYield (mg/g of crude extract)Purity (%)
Myricitrin (W3)7.398.4
Myricetin-3-O-glucoside (W1)Not specified> 95

Experimental Protocols

This section provides detailed methodologies for the key stages of flavonoid purification using Sephadex LH-20 chromatography.

Protocol 1: General Sample Preparation from Plant Material

This protocol outlines the initial extraction of flavonoids from plant tissues prior to chromatographic purification.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • 80% Methanol (B129727) in 1% HCl

  • Mortar and pestle or homogenizer

  • Centrifuge and centrifuge tubes

  • Water bath

  • Rotary evaporator (optional)

Procedure:

  • Weigh 2 g of fresh or dried plant tissue.

  • Homogenize the tissue in a mortar and pestle with 20 mL of 80% methanol in 1% HCl.

  • Transfer the homogenate to a suitable container and adjust the total volume to 25 mL with the extraction solvent.

  • For complete extraction, store the homogenate in the dark for 24 hours.

  • Centrifuge the extract at 4,000 rpm for 20 minutes to pellet solid debris.

  • Carefully collect the supernatant.

  • Concentrate the supernatant in a water bath or using a rotary evaporator to a final volume of approximately 5 mL.

  • The concentrated extract is now ready for loading onto the Sephadex LH-20 column.

Protocol 2: Sephadex LH-20 Column Packing and Equilibration

Proper column packing is crucial for achieving optimal separation.

Materials:

  • Sephadex LH-20 resin

  • Chromatography column of appropriate size

  • Mobile phase (e.g., methanol, ethanol, or a mixture with water)

Procedure:

  • Swelling the Resin: Weigh the required amount of dry Sephadex LH-20 powder and suspend it in an excess of the chosen mobile phase. Allow the resin to swell for at least 3 hours at room temperature. Do not use a magnetic stirrer as it can damage the beads.

  • Preparing the Slurry: After swelling, allow the resin to settle and decant the supernatant to remove any fine particles. Prepare a slurry with a resin to solvent ratio of approximately 75:25.

  • Packing the Column:

    • Ensure the column is clean and vertically mounted.

    • Pour the slurry into the column in a single, continuous motion to avoid air bubbles. A glass rod can be used to guide the slurry down the column wall.

    • Open the column outlet and allow the solvent to drain, which will facilitate the packing of the resin bed.

    • Continuously add slurry until the desired bed height is reached.

    • Do not allow the column to run dry at any stage.

  • Equilibration: Once the column is packed, wash the resin bed with at least 2-3 column volumes of the mobile phase until the baseline is stable. This ensures that the column is fully equilibrated and ready for sample loading.

Protocol 3: Flavonoid Separation using Sephadex LH-20

This protocol describes the loading of the sample and the elution of flavonoid fractions.

Materials:

  • Packed and equilibrated Sephadex LH-20 column

  • Prepared flavonoid extract

  • Mobile phase(s) for elution

  • Fraction collector or collection tubes

Procedure:

  • Sample Loading:

    • Carefully layer the concentrated flavonoid extract onto the top of the packed resin bed. The sample volume should ideally be 1-2% of the total column volume.

    • Allow the sample to fully enter the resin bed by opening the column outlet.

  • Elution:

    • Begin the elution by adding the mobile phase to the top of the column.

    • The elution can be performed isocratically (using a single mobile phase) or with a gradient (gradually changing the mobile phase composition). A common approach is to start with a less polar solvent and gradually increase the polarity. For example, a gradient of methanol in water can be used.

    • Pure methanol and its combinations with water, chloroform, and dichloromethane (B109758) are commonly used as eluents.

  • Fraction Collection:

    • Collect fractions of a defined volume using a fraction collector or manually.

    • Monitor the fractions for the presence of flavonoids using techniques such as thin-layer chromatography (TLC) or UV-Vis spectrophotometry.

  • Analysis of Fractions:

    • Combine the fractions that contain the flavonoids of interest.

    • The combined fractions may be further purified using other chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

Mandatory Visualizations

The following diagrams illustrate the key workflows in flavonoid purification using Sephadex LH-20 chromatography.

Flavonoid_Purification_Workflow cluster_prep Sample Preparation cluster_chrom Sephadex LH-20 Chromatography cluster_analysis Downstream Processing plant_material Plant Material extraction Extraction (e.g., 80% Methanol) plant_material->extraction concentration Concentration extraction->concentration column_prep Column Packing & Equilibration concentration->column_prep Load Crude Extract sample_loading Sample Loading column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis (TLC, UV-Vis) fraction_collection->fraction_analysis Analyze Fractions pooling Pooling of Flavonoid Fractions fraction_analysis->pooling further_purification Further Purification (e.g., Prep-HPLC) pooling->further_purification isolated_flavonoids Isolated Flavonoids further_purification->isolated_flavonoids

Caption: Experimental workflow for flavonoid purification.

Logical_Relationship start Start: Crude Plant Extract sephadex Sephadex LH-20 Chromatography start->sephadex Purification Step fractions Separated Fractions sephadex->fractions Yields non_flavonoids Non-Flavonoid Compounds fractions->non_flavonoids Contain flavonoid_fractions Flavonoid-Rich Fractions fractions->flavonoid_fractions Contain final_product Purified Flavonoids flavonoid_fractions->final_product Leads to

Caption: Logical relationship of the purification process.

Application Notes and Protocols for Measuring the In Vivo Anti-inflammatory Effect of 7-OMA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the in vivo anti-inflammatory effects of 7-methoxy-2-(1-oxo-3-phenylprop-2-en-1-yl)amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (7-OMA). The following sections detail established experimental models of acute and chronic inflammation, protocols for their implementation, and methods for quantifying the anti-inflammatory response.

The anti-inflammatory activity of novel compounds is a critical area of research. The protocols outlined below utilize well-validated animal models to assess the potential of 7-OMA to mitigate inflammatory responses. These models mimic different aspects of human inflammatory diseases, providing a robust preclinical evaluation.

Key Inflammatory Signaling Pathways

Inflammation is a complex biological response involving the activation of various signaling cascades. Two pivotal pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are often targeted by anti-inflammatory drugs.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2][4] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkappaB IκB IKK_Complex->IkappaB Phosphorylates NFkappaB_p50_p65 NF-κB (p50/p65) IkappaB->NFkappaB_p50_p65 Inhibits Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation NFkappaB_Active Active NF-κB NFkappaB_p50_p65->NFkappaB_Active Release Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces NFkappaB_Active->Nucleus Translocation

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK signaling pathways are crucial for transducing extracellular signals into cellular responses, including inflammation.[6][7] Key MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[1][7]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1, MEKK1) Extracellular_Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors Activates Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Induces

Caption: MAPK signaling pathway in inflammation.

Experimental Protocols for In Vivo Anti-inflammatory Assessment

The following are detailed protocols for widely accepted in vivo models of inflammation.

Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is used to evaluate the effect of a compound on acute inflammation.[8][9]

Experimental Workflow

Carrageenan_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping: - Vehicle Control - 7-OMA (Dose 1, 2, 3) - Positive Control (e.g., Indomethacin) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Treatment Administer 7-OMA or Controls (e.g., intraperitoneally) Baseline_Measurement->Treatment Carrageenan_Injection Inject Carrageenan (1%) into Hind Paw Treatment->Carrageenan_Injection 30 min post-treatment Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis: - Calculate % Inhibition of Edema - Statistical Analysis Paw_Volume_Measurement->Data_Analysis LPS_Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Grouping Grouping: - Vehicle Control - 7-OMA (Dose 1, 2, 3) - Positive Control (e.g., Dexamethasone) Animal_Acclimatization->Grouping Treatment Administer 7-OMA or Controls Grouping->Treatment LPS_Injection Inject LPS (i.p.) Treatment->LPS_Injection 1 hour post-treatment Sample_Collection Collect Blood and Tissues (e.g., at 2, 6, 24 hours) LPS_Injection->Sample_Collection Biomarker_Analysis Biomarker Analysis: - Serum Cytokines (ELISA) - Tissue mRNA (qPCR) - Tissue Protein (Western Blot) Sample_Collection->Biomarker_Analysis CIA_Workflow Animal_Selection Animal Selection (e.g., DBA/1 mice) Primary_Immunization Day 0: Primary Immunization (Type II Collagen in CFA) Animal_Selection->Primary_Immunization Booster_Immunization Day 21: Booster Immunization (Type II Collagen in IFA) Primary_Immunization->Booster_Immunization Arthritis_Onset Arthritis Onset (Days 28-35) Booster_Immunization->Arthritis_Onset Treatment_Initiation Initiate Treatment with 7-OMA (Prophylactic or Therapeutic) Arthritis_Onset->Treatment_Initiation Monitoring Monitor: - Clinical Score - Paw Thickness - Body Weight Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Day 42): - Histopathology - Serum Cytokines - Anti-collagen Antibodies Monitoring->Endpoint_Analysis

References

Application Notes and Protocols for Testing the Cytotoxicity of 7-O-methyl aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-O-methyl aromadendrin (B1667607) (7-OMA) is a naturally occurring flavonoid with demonstrated anti-inflammatory and potential anticancer properties.[1] As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic profile is essential. These application notes provide a comprehensive experimental framework for assessing the cytotoxic effects of 7-O-methyl aromadendrin on cancer cell lines. Detailed protocols for cell culture, the colorimetric MTT assay for cell viability, the LDH release assay for membrane integrity, and flow cytometry-based analysis of apoptosis are provided. Furthermore, this document includes visualizations of key apoptotic signaling pathways and a structured approach to data analysis and presentation, offering researchers a robust starting point for their investigations.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of 7-O-methyl aromadendrin involves several sequential stages, from initial cell preparation to final data interpretation. The process ensures reproducible and comprehensive evaluation of the compound's effect on cell health.

G Overall Experimental Workflow for Cytotoxicity Testing cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Culture Cell Line Selection & Culture Maintenance Seed Cell Seeding in 96-well Plates Culture->Seed Treatment Treat Cells with 7-OMA (e.g., 24, 48, 72h) Seed->Treatment Compound Prepare 7-OMA Serial Dilutions Compound->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis Readout Spectrophotometry / Flow Cytometry MTT->Readout LDH->Readout Apoptosis->Readout Analysis Calculate % Viability & IC50 Value Readout->Analysis Stats Statistical Analysis (e.g., ANOVA) Analysis->Stats

Caption: A flowchart of the experimental procedure for cytotoxicity testing.

Experimental Protocols

Protocol 1: Cell Culture and Compound Preparation
  • Cell Line Selection: A human cancer cell line such as A549 (non-small cell lung cancer) or HeLa (cervical cancer) is recommended. Methylated flavonoids have shown efficacy in lung adenocarcinoma cell lines.[2]

  • Culture Conditions: Culture the selected cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3] Passage the cells every 2-3 days to ensure they remain in the exponential growth phase.

  • Cell Seeding:

    • Trypsinize and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well, flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[4]

  • Preparation of 7-O-methyl aromadendrin (7-OMA):

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of 7-OMA in sterile Dimethyl Sulfoxide (DMSO).

    • On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Controls: Prepare a vehicle control (medium with the same final DMSO concentration as the highest 7-OMA dose) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).[3]

Protocol 2: MTT Assay (Cell Viability)

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity and viability of the cells.[5][6][7]

  • Treatment: After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared 7-OMA dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[4]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay (Cytotoxicity)

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[8]

  • Treatment and Incubation: Follow steps 1 and 2 from the MTT Assay Protocol.

  • Controls: Include a "maximum LDH release" control by adding a lysis buffer (provided in commercial kits) to a set of untreated wells 30 minutes before the end of the incubation period.[8]

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance according to the kit's protocol (e.g., at 490 nm).

Protocol 4: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based method distinguishes between different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 7-OMA (including controls) for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining:

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

Potential Signaling Pathways Involved in Cytotoxicity

Flavonoids often induce cytotoxicity through the activation of apoptosis. The two primary apoptotic pathways are the intrinsic and extrinsic pathways, both of which converge on the activation of executioner caspases.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.

G Intrinsic Apoptosis Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol stress 7-OMA Induced Stress (e.g., ROS, DNA Damage) bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 cytoC Cytochrome c Release bcl2->cytoC promotes apaf1 Apaf-1 apoptosome Apoptosome (Cyto c + Apaf-1) cytoC->apoptosome apaf1->apoptosome forms cas9 Pro-Caspase-9 act_cas9 Active Caspase-9 apoptosome->act_cas9 cas9->act_cas9 activated by cas3 Pro-Caspase-3 act_cas9->cas3 act_cas3 Active Caspase-3 (Executioner) act_cas9->act_cas3 cas3->act_cas3 activated by apoptosis Apoptosis act_cas3->apoptosis

Caption: The intrinsic pathway, initiated by cellular stress.[10]

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors.

G Extrinsic Apoptosis Pathway cluster_membrane Cell Membrane cluster_cyto Cytosol ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor binds to fadd FADD (Adaptor Protein) receptor->fadd disc DISC Formation fadd->disc act_cas8 Active Caspase-8 disc->act_cas8 activates cas8 Pro-Caspase-8 cas8->disc cas3 Pro-Caspase-3 act_cas8->cas3 act_cas3 Active Caspase-3 (Executioner) cas3->act_cas3 activated by apoptosis Apoptosis act_cas3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Production of 7-O-Methyl Aromadendrin in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 7-O-methyl aromadendrin (B1667607) in Escherichia coli fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for 7-O-methyl aromadendrin in engineered E. coli?

A1: The production of 7-O-methyl aromadendrin from the precursor p-coumaric acid involves a multi-step enzymatic pathway heterologously expressed in E. coli. The key enzymes are 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI) to produce the intermediate naringenin (B18129). Naringenin is then hydroxylated by flavanone-3-hydroxylase (F3H) to produce aromadendrin (also known as dihydrokaempferol), which is subsequently methylated by 7-O-methyltransferase (OMT) to yield 7-O-methyl aromadendrin.[1][2][3][4] An alternative, less dominant pathway involves the methylation of naringenin to sakuranetin, followed by hydroxylation to 7-O-methyl aromadendrin.[1][3]

Q2: Why is the intracellular concentration of malonyl-CoA a critical factor for yield?

A2: Malonyl-CoA is a crucial precursor for the biosynthesis of 7-O-methyl aromadendrin. Specifically, the enzyme chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1] E. coli naturally maintains a low intracellular concentration of malonyl-CoA, which can become a rate-limiting factor in the production of flavonoids and other polyketides.[1][2] Enhancing the malonyl-CoA pool is a key strategy to improve the yield of 7-O-methyl aromadendrin.[1][2]

Q3: What are the sources of the enzymes used in the biosynthetic pathway?

A3: The enzymes are sourced from various organisms. A commonly used set of enzymes includes:

  • 4-coumarate-CoA ligase (4CL): from Petroselinum crispum (parsley)[1][4]

  • Chalcone synthase (CHS): from Petunia hybrida[1][4]

  • Chalcone isomerase (CHI): from Medicago sativa (alfalfa)[1][4]

  • Flavanone-3-hydroxylase (F3H): from Arabidopsis thaliana[1][4]

  • 7-O-methyltransferase (OMT): from Streptomyces avermitilis[1][4][5][6][7]

Q4: Can the final product, 7-O-methyl aromadendrin, or its intermediates be toxic to E. coli?

A4: Yes, flavonoids can exhibit antibacterial properties and may be toxic to E. coli, potentially inhibiting growth and reducing yield. The extent of toxicity can depend on the specific flavonoid and its concentration. Some flavonoids are known to inhibit essential enzymes like DNA gyrase or disrupt the bacterial cell membrane. It is important to monitor cell health and consider strategies like in-situ product removal if toxicity is suspected.

Troubleshooting Guide

Low or No Product Formation
Observed Problem Potential Cause Troubleshooting Steps
No 7-O-methyl aromadendrin detected, but precursor (p-coumaric acid or naringenin) is consumed. Inactive or poorly expressed enzymes in the pathway.1. Verify Protein Expression: Run SDS-PAGE on induced and uninduced cell lysates to confirm the expression of each enzyme.[8][9] 2. Optimize Induction Conditions: Vary IPTG concentration (0.1-1.0 mM), induction temperature (16-37°C), and induction time. Lower temperatures (e.g., 16-20°C) for longer periods can improve protein solubility and activity.[10][11][12] 3. Check for Codon Bias: The heterologous genes may contain codons that are rare in E. coli, leading to poor translation. Consider using an E. coli strain like Rosetta(DE3) which supplies tRNAs for rare codons, or re-synthesize the genes with optimized codon usage. 4. Enzyme-Specific Issues: See the "Enzyme-Specific Troubleshooting" section below.
Low yield of 7-O-methyl aromadendrin with accumulation of intermediates (naringenin, aromadendrin, or sakuranetin). A bottleneck at a specific enzymatic step.1. Identify the Bottleneck: Analyze culture extracts by HPLC to determine which intermediate is accumulating.[1] 2. Enhance Enzyme Expression/Activity: Increase the expression of the enzyme immediately downstream of the accumulated intermediate. This can be achieved by using a stronger promoter or a higher copy number plasmid for that specific gene. 3. Consider Enzyme Kinetics: The accumulated intermediate might be a poor substrate for the subsequent enzyme, or there could be product inhibition. Investigating alternative enzyme sources with more favorable kinetics could be beneficial.
Good protein expression, but low product yield. Insufficient precursor supply, particularly malonyl-CoA.1. Increase Malonyl-CoA Pool: Co-express genes that enhance malonyl-CoA synthesis. A common strategy is to overexpress acetyl-CoA carboxylase (Acc) from E. coli or other organisms.[1] Another approach is to introduce a pathway for malonate utilization by co-expressing a malonate transporter (e.g., MatC) and malonyl-CoA synthetase (e.g., MatB).[2] 2. Precursor Feeding: If starting from p-coumaric acid, ensure its concentration is not limiting. If possible, feeding the intermediate naringenin can bypass the initial steps and significantly increase the final product yield.[1][4]
Inconsistent yields between fermentation batches. Variability in inoculum quality, media preparation, or induction timing.1. Standardize Inoculum: Always use a fresh overnight culture from a single colony for inoculation. Ensure the seed culture is in the exponential growth phase. 2. Consistent Induction Point: Induce protein expression at a consistent cell density (OD600), typically in the mid-log phase (OD600 of 0.4-0.8).[10][11][12] 3. Media pH: Monitor and control the pH of the culture medium, as significant drops in pH can inhibit enzyme activity and cell growth.
Poor cell growth after induction. Toxicity of the heterologously expressed proteins or the metabolic products.1. Reduce Induction Strength: Lower the IPTG concentration or use a weaker promoter to reduce the metabolic burden on the cells.[10] 2. Lower Induction Temperature: Inducing at a lower temperature (e.g., 16-25°C) can decrease the rate of protein production and reduce toxicity.[12] 3. Investigate Product Toxicity: Test the effect of adding purified intermediates or the final product to a culture of the host strain to assess their impact on growth.
Enzyme-Specific Troubleshooting
  • Problem: Accumulation of p-coumaric acid.

    • Likely Cause: Poor activity of 4-coumarate-CoA ligase (4CL) or chalcone synthase (CHS). A lack of sufficient malonyl-CoA will also halt the reaction at this stage.

    • Solution: Verify the expression and solubility of 4CL and CHS. Ensure the strategies to boost malonyl-CoA are in place and effective.

  • Problem: Accumulation of naringenin.

    • Likely Cause: Inefficient conversion of naringenin to aromadendrin, indicating a problem with flavanone-3-hydroxylase (F3H) activity.

    • Solution: F3H from A. thaliana is a dioxygenase and may require specific co-factors or cellular conditions for optimal activity. Check the expression and solubility of F3H. Consider screening F3H enzymes from other plant sources.

  • Problem: Accumulation of aromadendrin (dihydrokaempferol).

    • Likely Cause: A bottleneck at the final methylation step, indicating poor activity of the 7-O-methyltransferase (OMT).

    • Solution: The OMT from Streptomyces avermitilis is generally well-expressed and active in E. coli.[5][6][7] Confirm its expression. Ensure the availability of the methyl donor, S-adenosylmethionine (SAM), is not limiting.

Data Summary

Table 1: Yield of 7-O-Methyl Aromadendrin and Intermediates in Engineered E. coli
Starting SubstrateStrainFermentation Conditions7-O-Methyl Aromadendrin (mg/L)Aromadendrin (DHK) (mg/L)Sakuranetin (SKN) (mg/L)Naringenin (NRN) (mg/L)Reference
500 µM p-coumaric acidE. coli BL21(DE3) with full pathway and malonyl-CoA enhancementLB medium, 24h2.73.20.185-[1][4]
250 µM p-coumaric acidE. coli BL21(DE3) with full pathway and malonyl-CoA enhancementM9 minimal medium1.23.8--[1]
500 µM NaringeninE. coli BL21(DE3) expressing F3H and OMTLB medium, 24h30.063.512.7-[1][4]

Experimental Protocols

General Fermentation and Induction Protocol

This protocol is a general guideline and should be optimized for your specific constructs and experimental setup.

  • Inoculum Preparation:

    • Pick a single colony of the engineered E. coli BL21(DE3) strain from a fresh agar (B569324) plate.

    • Inoculate a 5 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Fermentation:

    • Inoculate 100 mL of fresh LB medium (with antibiotics) in a 500 mL baffled flask with the overnight starter culture to an initial OD600 of ~0.1.

    • Incubate at 37°C with shaking (200-250 rpm) until the culture reaches an OD600 of 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 20°C or 30°C).

    • Add IPTG to a final concentration of 0.1-0.5 mM.

    • Add the precursor substrate (e.g., p-coumaric acid to a final concentration of 250-500 µM or naringenin to 500 µM).

    • Continue incubation with shaking for 24-48 hours.

Extraction and Analysis of Flavonoids
  • Sample Preparation:

    • Take a 1 mL aliquot of the culture broth.

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • To 500 µL of the supernatant, add an equal volume of ethyl acetate (B1210297).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed for 5 minutes to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis:

    • Re-dissolve the dried extract in a known volume (e.g., 100 µL) of methanol (B129727).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 10-20 µL onto a C18 reverse-phase HPLC column.

    • Use a gradient of water (with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol as the mobile phase.

    • Monitor the elution of compounds using a UV detector at a wavelength suitable for flavonoids (e.g., 280-340 nm).

    • Identify and quantify the compounds by comparing their retention times and peak areas to those of authentic standards.[1]

Visualizations

7-O-Methyl_Aromadendrin_Biosynthesis pCoumaric p-Coumaric Acid Pc4CL Pc4CL pCoumaric->Pc4CL pCoumaroylCoA p-Coumaroyl-CoA PhCHS PhCHS pCoumaroylCoA->PhCHS MalonylCoA 3x Malonyl-CoA MalonylCoA->PhCHS NaringeninChalcone Naringenin Chalcone MsCHI MsCHI NaringeninChalcone->MsCHI Naringenin Naringenin AtF3H AtF3H Naringenin->AtF3H Pathway a (Dominant) SaOMT SaOMT Naringenin->SaOMT Pathway b Aromadendrin Aromadendrin (Dihydrokaempferol) Aromadendrin->SaOMT SevenOMA 7-O-Methyl Aromadendrin Sakuranetin Sakuranetin Sakuranetin->AtF3H Pc4CL->pCoumaroylCoA PhCHS->NaringeninChalcone MsCHI->Naringenin AtF3H->Aromadendrin AtF3H->SevenOMA SaOMT->SevenOMA SaOMT->Sakuranetin

Caption: Biosynthetic pathway of 7-O-methyl aromadendrin in engineered E. coli.

Troubleshooting_Workflow Start Low/No 7-O-Methyl Aromadendrin Yield CheckExpression Check Protein Expression (SDS-PAGE) Start->CheckExpression AnalyzeIntermediates Analyze Intermediates (HPLC) Start->AnalyzeIntermediates CheckGrowth Monitor Cell Growth (OD600) Start->CheckGrowth NoExpression No/Low Expression or Inclusion Bodies CheckExpression->NoExpression IntermediateAccumulation Intermediate(s) Accumulated AnalyzeIntermediates->IntermediateAccumulation PrecursorConsumed Precursor Consumed, No Intermediates AnalyzeIntermediates->PrecursorConsumed PoorGrowth Poor Growth Post-Induction CheckGrowth->PoorGrowth OptimizeInduction Optimize Induction (Temp, IPTG, Time) NoExpression->OptimizeInduction OptimizeCodons Optimize Codon Usage NoExpression->OptimizeCodons BoostDownstreamEnzyme Boost Downstream Enzyme Expression IntermediateAccumulation->BoostDownstreamEnzyme BoostMalonylCoA Boost Malonyl-CoA Supply PrecursorConsumed->BoostMalonylCoA ReduceToxicity Reduce Metabolic Load (Lower Temp/IPTG) PoorGrowth->ReduceToxicity

References

Technical Support Center: Overcoming Low Solubility of 7-O-Methyl Aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of 7-O-methyl aromadendrin (B1667607) (7-O-MA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is 7-O-methyl aromadendrin and why is its solubility important?

A1: 7-O-methyl aromadendrin (7-O-MA) is a flavonoid, a class of naturally occurring polyphenolic compounds. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. For in vitro and in vivo studies, it is crucial to dissolve 7-O-MA in aqueous buffers that mimic physiological conditions. Poor solubility can lead to inaccurate experimental results and hinder the development of potential therapeutic applications.

Q2: What is the approximate aqueous solubility of 7-O-methyl aromadendrin?

A2: The predicted water solubility of 7-O-methyl aromadendrin is approximately 0.54 g/L. It is generally considered to be practically insoluble in water, which presents a significant challenge for its use in biological assays.

Q3: In which organic solvents is 7-O-methyl aromadendrin soluble?

A3: 7-O-methyl aromadendrin is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological experiments, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. However, the final concentration of the organic solvent should be carefully controlled to avoid cellular toxicity.

Q4: What are the common strategies to improve the aqueous solubility of 7-O-methyl aromadendrin?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble flavonoids like 7-O-MA. These include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.

  • Cyclodextrins: Encapsulating the 7-O-MA molecule within cyclodextrin (B1172386) complexes.

  • Solid Dispersions: Dispersing 7-O-MA in a solid, hydrophilic polymer matrix.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and overcome the low solubility of 7-O-methyl aromadendrin in your experiments.

Problem: Precipitation or cloudiness observed when diluting a 7-O-MA stock solution into an aqueous buffer.

This is a common indication that the solubility limit of 7-O-MA in the final buffer has been exceeded.

Workflow for Troubleshooting Low Solubility:

G start Start: Low Solubility of 7-O-MA check_concentration Is the final concentration of 7-O-MA too high? start->check_concentration reduce_concentration Reduce the final concentration of 7-O-MA check_concentration->reduce_concentration Yes use_cosolvent Option 1: Use a Co-solvent check_concentration->use_cosolvent No adjust_ph Option 2: Adjust Buffer pH check_concentration->adjust_ph No use_cyclodextrin Option 3: Use Cyclodextrins check_concentration->use_cyclodextrin No prepare_solid_dispersion Option 4: Prepare a Solid Dispersion check_concentration->prepare_solid_dispersion No success Success: Clear Solution reduce_concentration->success protocol_cosolvent Follow Co-solvent Protocol use_cosolvent->protocol_cosolvent protocol_ph Follow pH Adjustment Protocol adjust_ph->protocol_ph protocol_cyclodextrin Follow Cyclodextrin Protocol use_cyclodextrin->protocol_cyclodextrin protocol_solid_dispersion Follow Solid Dispersion Protocol prepare_solid_dispersion->protocol_solid_dispersion protocol_cosolvent->success fail Still Insoluble: Consider alternative strategies or compound modification protocol_cosolvent->fail protocol_ph->success protocol_ph->fail protocol_cyclodextrin->success protocol_cyclodextrin->fail protocol_solid_dispersion->success protocol_solid_dispersion->fail

Caption: A general workflow for addressing the low solubility of 7-O-methyl aromadendrin.

Data Presentation

The following tables provide illustrative quantitative data on how different solubilization techniques can affect the solubility of flavonoids structurally similar to 7-O-MA. This data can serve as a starting point for your optimization experiments.

Table 1: Effect of Co-solvent (Ethanol-Water Mixture) on the Solubility of Naringenin (B18129) at Different Temperatures

Naringenin is a flavonoid aglycone with a similar core structure to 7-O-methyl aromadendrin.

Mole Fraction of Ethanol (B145695)Solubility (mol fraction x 10^5) at 283.15 K (10°C)Solubility (mol fraction x 10^5) at 298.15 K (25°C)Solubility (mol fraction x 10^5) at 313.15 K (40°C)
0.10.891.632.89
0.38.9114.1222.38
0.544.6666.0697.72
0.7158.48223.87316.22
0.9446.68562.34707.94

Data adapted from studies on naringenin solubility in ethanol-water mixtures.[1][2] The solubility of naringenin increases with both increasing temperature and a higher mole fraction of ethanol in the solvent system.[1][2]

Table 2: Enhancement of Naringenin Solubility using Cyclodextrins

Cyclodextrin TypeInitial Solubility of Naringenin (µM)Solubility with Cyclodextrin (µM)Fold Increase
β-Cyclodextrin (βCD)36 ± 14752 ± 144~132
Methyl-β-Cyclodextrin (mβCD)36 ± 118936 ± 576~526
Hydroxypropyl-β-Cyclodextrin (HPβCD)36 ± 115732 ± 478~437

Data adapted from a study on naringenin complexation with cyclodextrins.[3] The inclusion of naringenin in cyclodextrin complexes significantly enhances its aqueous solubility.[3][4][5]

Table 3: pH-Dependent Solubility of Hesperetin (B1673127)

Hesperetin is another flavonoid with structural similarities to 7-O-methyl aromadendrin.

pHSolubility (µg/mL)
1.316.2 ± 1.1
3.017.5 ± 0.8
5.018.9 ± 1.5
7.445.3 ± 2.3
9.0158.6 ± 5.7

Data adapted from a study on the pH-dependent solubility of hesperetin.[6] Hesperetin's solubility increases significantly in alkaline conditions.[6] For flavonoids like hesperetin and naringenin, solubility can increase at higher pH values.[7][8]

Experimental Protocols

Protocol 1: Phase Solubility Study with Cyclodextrins

This method is used to determine the stoichiometry of the 7-O-MA:cyclodextrin complex and the stability constant.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM) in the desired buffer.

  • Addition of 7-O-MA: Add an excess amount of 7-O-MA powder to each cyclodextrin solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of dissolved 7-O-MA in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved 7-O-MA against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the complex stoichiometry and allows for the calculation of the stability constant.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method to prepare a solid dispersion of 7-O-MA to enhance its dissolution rate.

  • Dissolution of Components: Dissolve both 7-O-MA and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene (B3416737) glycol (PEG) 4000) in a suitable common organic solvent (e.g., ethanol). The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then sieve it to obtain a uniform particle size.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure 7-O-MA.

Mandatory Visualization

Signaling Pathway

7-O-methyl aromadendrin, as a flavonoid, may influence various cellular signaling pathways. Its parent compound, aromadendrin, and the structurally similar flavonoid, naringenin, have been shown to modulate the PI3K/Akt pathway, which is crucial for cell survival, growth, and proliferation.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates and Activates mTOR mTOR Akt->mTOR Activates Survival Inhibition of Apoptosis (Cell Survival) Akt->Survival CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Aromadendrin 7-O-Methyl Aromadendrin Aromadendrin->PI3K Inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of 7-O-methyl aromadendrin (B1667607) and structurally related flavonoids. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate efficient and accurate analyses.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the HPLC separation of 7-O-methyl aromadendrin and related flavonoids?

A1: The primary challenges in separating 7-O-methyl aromadendrin and its analogs, such as aromadendrin (dihydrokaempferol) and sakuranetin, stem from their structural similarities. These compounds often have very close polarities, leading to co-elution or poor resolution. Other common issues include peak tailing due to interactions with the stationary phase and retention time shifts caused by subtle changes in mobile phase composition or temperature.

Q2: What type of HPLC column is most suitable for separating these flavonoids?

A2: A reversed-phase C18 column is the most commonly used and generally effective stationary phase for the separation of flavonoids like 7-O-methyl aromadendrin.[1] These columns provide good retention and selectivity for moderately polar compounds. For challenging separations, columns with a smaller particle size (e.g., sub-2 µm for UHPLC) can offer higher efficiency and improved resolution.

Q3: Why is an acidic modifier, such as formic acid or trifluoroacetic acid, often added to the mobile phase?

A3: Acidic modifiers are crucial for achieving good peak shapes and reproducible retention times for flavonoids.[2] Flavonoids possess phenolic hydroxyl groups that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[2] The addition of an acid to the mobile phase suppresses the ionization of these silanol groups, minimizing these secondary interactions.[2] It also ensures that the flavonoids themselves are in a consistent, non-ionized state, which promotes better retention and sharper peaks.

Q4: Can I use a methanol-based mobile phase instead of acetonitrile (B52724)?

A4: While acetonitrile is often preferred for its lower viscosity and better UV transparency, methanol (B129727) can also be used as the organic modifier in the mobile phase for flavonoid separation. The choice between acetonitrile and methanol can influence the selectivity of the separation. If you are experiencing co-elution with an acetonitrile gradient, switching to methanol or using a ternary gradient (water/acetonitrile/methanol) may provide the necessary change in selectivity to resolve the critical pair.

Q5: What is a typical flow rate and column temperature for the analysis of these compounds?

A5: A typical flow rate for a standard analytical HPLC separation of flavonoids is around 1.0 mL/min.[1] However, this can be optimized; a lower flow rate may improve resolution for closely eluting peaks, while a higher flow rate can reduce analysis time.[2] Column temperature is also a critical parameter, with a common starting point being around 30-40°C. Increasing the temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution.[2]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Peaks

Q: My peaks for 7-O-methyl aromadendrin and a related flavonoid are not well separated. What should I do?

A: Poor resolution is a common issue when separating structurally similar flavonoids. Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration) can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity may resolve the co-eluting peaks.

  • Adjust the Mobile Phase pH: Fine-tuning the pH with an acidic modifier can alter the retention times of ionizable flavonoids, potentially improving resolution.

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the run time.[2]

  • Decrease the Column Temperature: While higher temperatures often lead to sharper peaks, in some cases, lowering the temperature can increase retention and improve the separation of isomers.

Issue 2: Peak Tailing

Q: My flavonoid peaks are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for phenolic compounds like flavonoids is frequently caused by secondary interactions with the stationary phase.[2]

  • Increase the Concentration of the Acidic Modifier: Insufficient acid in the mobile phase may not fully suppress the interaction between the analytes and residual silanols on the column packing. Try increasing the concentration of formic or trifluoroacetic acid to 0.1%.[2]

  • Check for Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as isopropanol (B130326) or a high concentration of acetonitrile.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.[2]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions and are highly recommended for flavonoid analysis.

Issue 3: Fluctuating Retention Times

Q: I am observing inconsistent retention times for my analytes between injections. What could be the cause?

A: Unstable retention times can compromise the reliability of your analysis. The following factors should be investigated:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in solvent ratios or pH, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended for reproducible results.

  • HPLC System Issues: Leaks in the pump, fittings, or injector can cause flow rate fluctuations, leading to unstable retention times. Perform regular system maintenance to ensure proper operation.[2]

Experimental Protocols

HPLC Method for the Separation of 7-O-Methyl Aromadendrin and Related Flavonoids

This protocol is based on a published method for the analysis of 7-O-methyl aromadendrin and its biosynthetic precursors.[1]

1. Sample Preparation:

  • Dissolve the sample extract or standard compounds in methanol or a solvent mixture that is compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5.0 µm particle size) is recommended.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Elution: The following linear gradient can be used:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 50% B

    • 20-24 min: 50% B

    • 24-28 min: 50% to 5% B

    • Followed by a re-equilibration period at 5% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV detection at 290 nm.[1]

  • Injection Volume: 5-20 µL, depending on the sample concentration.

Data Presentation

Table 1: HPLC Operating Parameters

ParameterRecommended Value
ColumnC18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid
Mobile Phase BAcetonitrile
Gradient5-50% B over 18 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength290 nm
Injection Volume5-20 µL

Table 2: Expected Retention Times of 7-O-Methyl Aromadendrin and Related Flavonoids

CompoundRetention Time (minutes)
Dihydrokaempferol (Aromadendrin)15.8
Naringenin19.7
7-O-Methyl Aromadendrin 20.3
Sakuranetin24.1

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact experimental conditions.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction/Dissolution Filter Sample Filtration (0.22 µm) Sample->Filter Injection Injection onto C18 Column Filter->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (290 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: General experimental workflow for HPLC analysis of flavonoids.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift Problem Chromatographic Issue Observed Shallow_Gradient Decrease Gradient Slope Problem->Shallow_Gradient Poor Resolution Increase_Acid Increase Acid Modifier Conc. Problem->Increase_Acid Peak Tailing Equilibrate Increase Column Equilibration Time Problem->Equilibrate Retention Time Shift Change_Solvent Switch Organic Solvent (ACN/MeOH) Shallow_Gradient->Change_Solvent Lower_Flow Decrease Flow Rate Change_Solvent->Lower_Flow Check_Overload Dilute Sample Increase_Acid->Check_Overload Flush_Column Flush Column with Strong Solvent Check_Overload->Flush_Column Check_Temp Use Column Oven Equilibrate->Check_Temp Check_Leaks Inspect System for Leaks Check_Temp->Check_Leaks

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Enhancing Malonyl-CoA for Flavonoid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing malonyl-CoA availability for flavonoid production.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of limited malonyl-CoA availability in my flavonoid-producing microbial strain?

A1: Several indicators may suggest that insufficient malonyl-CoA is a bottleneck in your system:

  • Low flavonoid titer and yield: This is the most direct indicator. Despite the successful expression of the flavonoid biosynthesis pathway enzymes, the final product concentration is lower than expected.

  • Accumulation of p-coumaroyl-CoA or its precursors: If the upstream part of the flavonoid pathway is functioning efficiently, a shortage of the co-substrate malonyl-CoA can lead to a buildup of the other precursor, p-coumaroyl-CoA, or its derivatives like p-coumaric acid.

  • Stagnant flavonoid production upon increased precursor feeding: If feeding the culture with precursors of the p-coumaroyl-CoA pathway (e.g., L-tyrosine or p-coumaric acid) does not lead to a proportional increase in flavonoid production, it may point to a limitation in the malonyl-CoA supply.

  • Improved flavonoid production with fatty acid synthesis inhibitors: A temporary increase in flavonoid production upon the addition of a fatty acid synthesis inhibitor, such as cerulenin, can indicate that the fatty acid pathway is outcompeting the flavonoid pathway for malonyl-CoA. However, this approach can be toxic to the cells.[1]

Q2: I have overexpressed acetyl-CoA carboxylase (ACC), but my flavonoid yield has not improved. What are the potential reasons?

A2: Overexpression of ACC is a common strategy, but its success can be hindered by several factors:

  • Insufficient acetyl-CoA precursor: The overexpression of ACC will not be effective if the primary precursor, acetyl-CoA, is limited. Carbon flux might be directed towards other metabolic pathways.

  • Suboptimal expression of ACC subunits: Bacterial ACCs are often multi-subunit enzymes. The coordinated and balanced expression of all subunits is crucial for a functional enzyme complex.[2][3]

  • Lack of biotin (B1667282) cofactor: ACC is a biotin-dependent enzyme. Insufficient intracellular biotin or lack of co-expression of biotin ligase (BirA) can limit ACC activity.[2][3]

  • Metabolic burden and cellular toxicity: High-level overexpression of a large enzyme complex like ACC can impose a significant metabolic burden on the host, leading to reduced cell growth and overall productivity.

  • Post-translational regulation: The activity of ACC can be regulated by post-translational modifications, which might limit the effectiveness of simple overexpression.

Q3: What are the main strategies to increase the intracellular pool of malonyl-CoA?

A3: The primary metabolic engineering strategies to boost malonyl-CoA levels include:

  • Increasing the supply of acetyl-CoA: This can be achieved by deleting competing pathways that consume acetyl-CoA, such as those for acetate (B1210297) and ethanol (B145695) production, or by overexpressing enzymes involved in acetyl-CoA synthesis.

  • Overexpressing acetyl-CoA carboxylase (ACC): This is a direct approach to enhance the conversion of acetyl-CoA to malonyl-CoA. Using heterologous ACCs, for instance from Photorhabdus luminescens, has proven effective in E. coli.[2][3]

  • Inhibiting competing pathways: The fatty acid synthesis (FAS) pathway is a major consumer of malonyl-CoA. Downregulating key enzymes in this pathway can redirect malonyl-CoA towards flavonoid production. This can be achieved through methods like CRISPR interference (CRISPRi).

  • Introducing heterologous pathways for malonyl-CoA synthesis: An alternative route is to introduce a pathway that converts an external substrate, like malonate, into malonyl-CoA. This involves expressing a malonate transporter and a malonyl-CoA synthetase.

Troubleshooting Guides

Problem 1: Low Flavonoid Titer Despite Expression of Biosynthetic Pathway
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Malonyl-CoA Supply1. Quantify intracellular malonyl-CoA levels. (See Experimental Protocol 1)Determine if malonyl-CoA is the limiting precursor.
2. Overexpress a native or heterologous acetyl-CoA carboxylase (ACC). (See Experimental Protocol 2)Increased conversion of acetyl-CoA to malonyl-CoA, leading to higher flavonoid production.
3. Downregulate competing pathways for malonyl-CoA. Use CRISPRi to knockdown key genes in fatty acid synthesis (e.g., fabF, fabB). (See Experimental Protocol 3)Increased availability of malonyl-CoA for the flavonoid pathway.
4. Increase the acetyl-CoA pool. Delete genes for acetate production (ackA-pta) or ethanol production (adhE).More acetyl-CoA is available for conversion to malonyl-CoA.
Limited p-Coumaroyl-CoA Precursor1. Supplement the media with L-tyrosine or p-coumaric acid. If production increases, the upstream pathway is the bottleneck.
2. Overexpress key enzymes in the shikimate and phenylpropanoid pathways (e.g., TAL, 4CL).Increased production of p-coumaroyl-CoA.
Metabolic Burden/Toxicity1. Use tunable promoters to control the expression level of pathway enzymes.Find an optimal expression level that balances productivity and cell health.
2. Optimize cultivation conditions (e.g., temperature, pH, media composition).Improved cell viability and productivity.
Problem 2: Overexpression of ACC Leads to Poor Cell Growth
Possible Cause Troubleshooting Step Expected Outcome
Metabolic Burden1. Use weaker or inducible promoters for ACC expression.Reduced metabolic load on the host cells, leading to improved growth.
2. Optimize the expression of ACC subunits. Ensure balanced expression if using a multi-subunit enzyme.A more functional and less burdensome enzyme complex.
Depletion of Acetyl-CoA Pool1. Co-express enzymes that enhance the acetyl-CoA supply. Replenish the acetyl-CoA pool to support both essential metabolic functions and malonyl-CoA production.
Toxicity of Malonyl-CoA Accumulation1. Implement dynamic regulation. Use a malonyl-CoA biosensor to control the expression of ACC.Maintain malonyl-CoA at a productive but non-toxic level.

Quantitative Data Summary

The following tables summarize the impact of various metabolic engineering strategies on flavonoid production.

Table 1: Effect of Malonyl-CoA Enhancement Strategies on Naringenin Production in E. coli

StrategyHost StrainPrecursor(s)Titer (mg/L)Fold IncreaseReference
Baseline (Flavonoid pathway only)E. coliTyrosine~15-50-[2]
ACC Overexpression (PlACC)E. coliTyrosine~119~2-8[2][3]
ACC & BirA Co-expressionE. coliTyrosine>200>4[2]
Acetate Assimilation + ACC OverexpressionE. coliTyrosine~119~2-8[2]
CRISPRi-mediated knockdown of competing pathwaysE. coliTyrosine421.67.4
Malonate supplementation with MatB/MatC expressionE. colip-Coumaric acid~700-[4]

Table 2: Effect of Malonyl-CoA Enhancement Strategies on Other Flavonoids in E. coli

FlavonoidStrategyTiter (mg/L)Reference
PinocembrinAcetate Assimilation + ACC Overexpression429[2][3]
EriodictyolAcetate Assimilation + ACC Overexpression52[2][3]
ApigeninExtended pathway from naringenin128[5]
KaempferolExtended pathway from naringenin151[5]

Experimental Protocols

Experimental Protocol 1: Quantification of Intracellular Malonyl-CoA by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs in microbial cells.

1. Materials:

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-cooled to -40°C.

  • Extraction solution: 10% trichloroacetic acid (TCA), pre-cooled to 4°C.

  • Internal standard: [¹³C₃]malonyl-CoA.

  • HPLC column: C18 reversed-phase column.

  • Mobile phases and mass spectrometry conditions should be optimized based on the available instrumentation.

2. Procedure:

  • Cell Quenching: Rapidly quench the metabolism of a known amount of cells by adding the cell culture to the pre-cooled quenching solution.

  • Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Extraction: Resuspend the cell pellet in the cold extraction solution containing the internal standard. Lyse the cells by sonication or bead beating on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed to pellet the precipitated proteins and cell debris.

  • Solid-Phase Extraction (SPE): Clean up the supernatant using a reversed-phase SPE column to isolate the acyl-CoAs.

  • HPLC-MS/MS Analysis: Analyze the extracted sample by HPLC-MS/MS. Quantify malonyl-CoA by comparing the peak area of the analyte to that of the internal standard.[6][7]

Experimental Protocol 2: Overexpression of Acetyl-CoA Carboxylase (ACC) in E. coli

This protocol outlines the general steps for overexpressing a heterologous ACC, such as the one from Photorhabdus luminescens (PlACC).

1. Plasmid Construction:

  • Synthesize the genes encoding the subunits of the desired ACC (e.g., accA, accB, accC, accD for PlACC). Codon-optimize the genes for expression in E. coli.

  • Clone the genes into a suitable expression vector, such as a pET or pCDF series plasmid, under the control of an inducible promoter (e.g., T7 or araBAD). It is often beneficial to express the subunits from a single polycistronic transcript to ensure stoichiometric expression.

  • If necessary, co-clone the gene for biotin ligase (birA) on the same or a compatible plasmid.

2. Strain Transformation and Expression:

  • Transform the expression plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)) that already contains the plasmid for the flavonoid biosynthesis pathway.

  • Grow the transformed cells in a suitable medium (e.g., LB or M9) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose).

  • Reduce the cultivation temperature to 18-25°C and continue cultivation for 12-24 hours.

  • Monitor cell growth and flavonoid production over time.

Experimental Protocol 3: CRISPRi-Mediated Knockdown of Competing Pathways

This protocol provides a general workflow for using CRISPRi to downregulate the expression of genes in the fatty acid synthesis pathway.

1. System Components:

  • A plasmid expressing a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter.

  • A separate, compatible plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest (e.g., fabF). The sgRNA is typically under the control of a constitutive or inducible promoter.

2. sgRNA Design and Cloning:

  • Design a 20-nucleotide sgRNA sequence that targets a region near the promoter or the 5' end of the coding sequence of the target gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) recognized by the specific dCas9 variant being used (typically NGG for S. pyogenes dCas9).

  • Synthesize and clone the sgRNA sequence into the sgRNA expression vector.

3. Strain Engineering and Gene Knockdown:

  • Co-transform the dCas9 and sgRNA expression plasmids into the flavonoid-producing E. coli strain.

  • Grow the engineered strain in a suitable medium.

  • Induce the expression of dCas9 and/or the sgRNA at the desired point in the cultivation.

  • Monitor the knockdown efficiency by RT-qPCR of the target gene's transcript and assess the impact on flavonoid production.

Visualizations

Metabolic Pathway for Flavonoid Biosynthesis

Flavonoid_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Glycolysis PEP Phosphoenolpyruvate PEP->Shikimate_Pathway E4P Erythrose 4-phosphate E4P->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA (3x) Acetyl_CoA->Malonyl_CoA ACC Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Malonyl_CoA->Naringenin_Chalcone Naringenin Naringenin (Flavanone) Naringenin_Chalcone->Naringenin CHI

Caption: Flavonoid biosynthesis pathway from glucose.

Workflow for Troubleshooting Low Flavonoid Yield

Troubleshooting_Workflow Start Low Flavonoid Titer Check_Malonyl_CoA Quantify Intracellular Malonyl-CoA Start->Check_Malonyl_CoA Low_Malonyl_CoA Low Check_Malonyl_CoA->Low_Malonyl_CoA Is it low? Sufficient_Malonyl_CoA Sufficient Check_Malonyl_CoA->Sufficient_Malonyl_CoA Is it sufficient? Increase_Malonyl_CoA Implement Malonyl-CoA Enhancement Strategy (ACC overexpression, etc.) Low_Malonyl_CoA->Increase_Malonyl_CoA Yes Check_pCoumaroyl_CoA Check Upstream Pathway (p-Coumaroyl-CoA) Sufficient_Malonyl_CoA->Check_pCoumaroyl_CoA Yes Re_evaluate Re-evaluate Titer Increase_Malonyl_CoA->Re_evaluate Check_pCoumaroyl_CoA->Re_evaluate Check_Toxicity Assess Cell Viability and Metabolic Burden Re_evaluate->Check_Toxicity If growth is poor

Caption: Troubleshooting workflow for low flavonoid yield.

Logical Relationship of Malonyl-CoA Enhancement Strategies

Malonyl_CoA_Strategies Goal Increase Malonyl-CoA for Flavonoid Production Increase_Supply Increase Malonyl-CoA Supply Goal->Increase_Supply Decrease_Consumption Decrease Malonyl-CoA Consumption Goal->Decrease_Consumption Boost_Acetyl_CoA Boost Acetyl-CoA Pool Increase_Supply->Boost_Acetyl_CoA Overexpress_ACC Overexpress ACC Increase_Supply->Overexpress_ACC Inhibit_FAS Inhibit Fatty Acid Synthesis (FAS) Decrease_Consumption->Inhibit_FAS Delete_Acetate_Pathway Delete Acetate Pathway Boost_Acetyl_CoA->Delete_Acetate_Pathway Heterologous_ACC Use Heterologous ACC Overexpress_ACC->Heterologous_ACC CRISPRi_fab_genes CRISPRi of fab genes Inhibit_FAS->CRISPRi_fab_genes

Caption: Strategies to increase malonyl-CoA availability.

References

Preventing degradation of 6-Methyl-7-O-methylaromadendrin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Methyl-7-O-methylaromadendrin during extraction.

Disclaimer: Specific experimental data on the degradation of this compound is limited. The guidance provided is based on established principles for the extraction and stabilization of flavonoids, particularly aromadendrin (B1667607) and its derivatives. It is recommended to perform initial small-scale optimization experiments to determine the ideal conditions for your specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during extraction?

A1: Like other flavonoids, this compound is susceptible to degradation from several factors, including:

  • High Temperatures: Thermal stress can lead to the breakdown of the flavonoid structure.

  • Extreme pH: Both acidic and alkaline conditions can catalyze degradation reactions.

  • Presence of Oxygen: Oxidation is a major cause of flavonoid degradation, often accelerated by enzymes like polyphenol oxidase.

  • Exposure to Light: UV and visible light can induce photochemical degradation.

  • Choice of Solvent: The polarity and reactivity of the extraction solvent can influence stability.

  • Presence of Metal Ions: Metal ions can act as catalysts in degradation reactions.

Q2: Which extraction methods are recommended to minimize degradation?

A2: Modern extraction techniques are generally preferred over traditional methods like Soxhlet extraction due to shorter extraction times and lower temperature requirements. These include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency at lower temperatures.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy for rapid heating of the solvent and plant matrix, reducing extraction time.

  • Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures, but for shorter durations, which can minimize thermal degradation if optimized.

Careful optimization of the parameters for each method is crucial to prevent degradation.

Q3: What are the best practices for solvent selection to ensure the stability of the compound?

A3: The choice of solvent is critical. Here are some guidelines:

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation.

  • Consider Polarity: Flavonoids are generally more soluble in polar solvents. Mixtures of ethanol (B145695) or methanol (B129727) with water are commonly used.

  • De-gas Solvents: To minimize oxidation, it is advisable to de-gas solvents before use, for example, by sparging with nitrogen or argon.

  • Add Antioxidants/Chelating Agents: Small amounts of antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) can be added to the extraction solvent to inhibit oxidation and chelate metal ions.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction: Exposure to high temperature, oxygen, or light.Optimize extraction parameters: use lower temperatures, shorter extraction times, and protect the sample from light and air. Consider using UAE or MAE.
Incomplete extraction: Inefficient solvent penetration or inappropriate solvent.Decrease particle size of the plant material. Use a more polar solvent or a mixture of solvents. Increase the solvent-to-solid ratio.
Presence of unknown peaks in chromatogram Degradation products: Breakdown of the target compound.Review extraction conditions for factors promoting degradation (see above). Analyze the degradation products to understand the degradation pathway.
Co-extraction of impurities: Non-selective extraction method.Optimize the selectivity of the extraction by adjusting solvent polarity. Employ a sample clean-up step after extraction (e.g., solid-phase extraction).
Color change of the extract (e.g., browning) Oxidation: Enzymatic or non-enzymatic oxidation of flavonoids.Add antioxidants to the extraction solvent. De-gas the solvent. Blanch the plant material before extraction to deactivate enzymes.
Precipitation in the extract Low solubility: The compound may be poorly soluble in the chosen solvent at a certain concentration or temperature.Try a different solvent or a co-solvent system. Gently warm the extract to re-dissolve the precipitate (if thermally stable).

Experimental Protocols

While a specific, validated protocol for this compound is not available in the literature, the following general protocol for flavonoid extraction using UAE can be adapted and optimized.

Ultrasound-Assisted Extraction (UAE) Protocol

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) in the dark and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) in an extraction vessel.

    • Add a specific volume of the chosen extraction solvent (e.g., 20 mL of 70% ethanol in water containing 0.1% ascorbic acid).

    • Place the vessel in an ultrasonic bath.

    • Sonciate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Separation:

    • Centrifuge the mixture to separate the extract from the solid residue.

    • Collect the supernatant.

  • Solvent Removal (if necessary):

    • Evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).

  • Analysis:

    • Re-dissolve the dried extract in a suitable solvent for analysis (e.g., methanol).

    • Analyze by HPLC-UV or LC-MS to determine the concentration of this compound.

Optimization is key: It is recommended to optimize parameters such as solvent composition, extraction time, temperature, and ultrasonic power to maximize the yield and minimize the degradation of the target compound.

Data Presentation

The following table summarizes the general effects of various extraction parameters on flavonoid stability and yield. This information can guide the optimization of your extraction protocol.

Parameter Effect on Yield Effect on Stability Recommendation for this compound
Temperature Increases with temperature up to a pointDecreases significantly at high temperaturesMaintain low to moderate temperatures (e.g., 30-50°C).
Extraction Time Increases with time up to a pointLonger exposure increases the risk of degradationOptimize for the shortest time that provides a good yield.
Solvent Polarity Dependent on the specific flavonoidCan influence degradation pathwaysStart with a polar solvent like aqueous ethanol or methanol and optimize the water content.
pH Can affect solubility and extraction efficiencyExtremes in pH can cause rapid degradationMaintain a slightly acidic to neutral pH (e.g., pH 4-7).
Light No direct effectCan cause photodegradationProtect the extraction setup from light by using amber glassware or covering with aluminum foil.
Oxygen No direct effectMajor contributor to oxidative degradationDe-gas solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen).

Visualizations

Potential Degradation Logic for Aromadendrin Core Structure

The following diagram illustrates a simplified potential degradation pathway for the core aromadendrin structure, which is relevant to this compound. Degradation can be initiated by factors such as heat, light, and extreme pH, leading to the opening of the heterocyclic C-ring and subsequent breakdown into smaller phenolic compounds.

A This compound (Stable Form) B Chalcone Intermediate A->B Ring Opening (Heat, Light, High pH) C Degradation Products (e.g., Phenolic Acids) B->C Further Degradation (Oxidation)

Caption: Potential degradation pathway of the aromadendrin structure.

General Experimental Workflow for Extraction and Analysis

This workflow outlines the key steps from sample preparation to final analysis, emphasizing points where degradation should be minimized.

cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction A Plant Material B Drying & Grinding (Low Temp, Dark) A->B C Extraction (e.g., UAE with optimized a. Solvent b. Temperature c. Time) B->C D Separation (Centrifugation/Filtration) C->D E Solvent Evaporation (Low Temp, Reduced Pressure) D->E F Sample Cleanup (Optional, e.g., SPE) E->F G Analysis (HPLC / LC-MS) F->G

Caption: General workflow for flavonoid extraction and analysis.

Co-factor regeneration for enzymatic synthesis of 7-O-methyl aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 7-O-methyl aromadendrin (B1667607) (7-OMA).

I. Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the enzymatic synthesis of 7-O-methyl aromadendrin?

A1: The synthesis is typically a two-step enzymatic process starting from naringenin (B18129). First, naringenin is hydroxylated at the 3-position to produce aromadendrin (also known as dihydrokaempferol) by a flavanone-3-hydroxylase (F3H). Subsequently, the 7-hydroxyl group of aromadendrin is methylated to yield 7-O-methyl aromadendrin using a 7-O-methyltransferase (OMT) with S-adenosylmethionine (SAM) as the methyl donor.[1][2][3][4] To make the process cost-effective, a co-factor regeneration system is often employed to recycle the costly SAM.

Q2: Which enzymes are recommended for this synthesis?

A2: For the hydroxylation step, flavanone-3-hydroxylase from Arabidopsis thaliana has been used successfully. For the 7-O-methylation of aromadendrin, a highly specific 7-O-methyltransferase from Streptomyces avermitilis is effective.[1][2][5]

Q3: Why is a co-factor regeneration system necessary for the methylation step?

A3: The methylation reaction consumes S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH). SAM is an expensive co-factor, and its stoichiometric use is often not economically viable for large-scale synthesis.[6] Furthermore, the byproduct SAH can act as a competitive inhibitor to the O-methyltransferase, reducing the reaction efficiency.[7] A regeneration system continuously replenishes SAM from a cheaper methyl donor, overcoming these limitations.[6][7][8]

Q4: What are the common challenges encountered in the synthesis of 7-O-methyl aromadendrin?

A4: Common challenges include low product yield, incomplete substrate conversion, enzyme instability or inactivation, and issues with the SAM co-factor regeneration system.[4] Low solubility of flavonoid substrates and products can also pose a problem.[9]

II. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No 7-OMA Product Inactive O-methyltransferase (OMT) - Verify enzyme expression and successful purification. - Check for proper protein folding and solubility. - Ensure appropriate storage conditions (-80°C in a suitable buffer with glycerol).[10]
Sub-optimal Reaction Conditions - Optimize pH (typically around 7.5-8.0 for OMTs).[10] - Optimize temperature (often around 30-37°C).[10][11] - Ensure the presence of required co-factors like Mg²⁺ if your specific OMT requires it.[10]
SAM Degradation - SAM is unstable in solution, especially at neutral to alkaline pH.[2][6][12] Prepare SAM solutions fresh or store them frozen at acidic pH. - Consider using more stable SAM analogs if compatible with the enzyme.
Product Inhibition by SAH - Implement a SAM regeneration system to continuously remove SAH and replenish SAM.[7]
Incomplete Aromadendrin Conversion Insufficient OMT Concentration - Increase the concentration of the O-methyltransferase in the reaction mixture.
Low SAM Concentration or Inefficient Regeneration - Increase the initial concentration of SAM. - Optimize the components and conditions of the SAM regeneration system (see dedicated section below).
Substrate Inhibition - While less common for the enzyme, high concentrations of aromadendrin could potentially inhibit the OMT. Test a range of substrate concentrations to identify any inhibitory effects.
Low Yield in the Naringenin to Aromadendrin Step Inactive Flavanone-3-Hydroxylase (F3H) - Confirm the expression and activity of F3H separately before the coupled reaction.
Sub-optimal F3H Reaction Conditions - F3H is an oxidoreductase and may have different optimal conditions (pH, temperature) than the OMT. If running a one-pot reaction, a compromise in conditions may be necessary, or a two-step process should be considered.
Issues with SAM Regeneration System Inactive Regeneration Enzymes - Individually test the activity of each enzyme in the regeneration cascade (e.g., methionine adenosyltransferase).
Limiting Concentrations of Regeneration Substrates - Ensure an adequate supply of ATP, methionine (or other methyl donors), and any other necessary substrates for the specific regeneration system used.[8]

III. Experimental Protocols

Protocol 1: Expression and Purification of Streptomyces avermitilis 7-O-Methyltransferase (SaOMT)
  • Gene Expression:

    • The gene for SaOMT is cloned into a suitable expression vector (e.g., pET vector with a His-tag) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM DTT).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

  • Protein Purification:

    • Load the clarified supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged SaOMT with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Analyze the fractions by SDS-PAGE to check for purity.

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

    • Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of 7-O-Methyl Aromadendrin
  • Reaction Setup:

    • In a reaction vessel, combine the following in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0):

      • Aromadendrin (substrate): e.g., 100 µM

      • Purified SaOMT: e.g., 5-10 µM

      • S-adenosylmethionine (SAM): e.g., 200 µM

    • If using a SAM regeneration system, include the components as described in Protocol 3.

  • Reaction Conditions:

    • Incubate the reaction mixture at 30°C with gentle agitation for a specified time (e.g., 1-24 hours).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying with a small amount of HCl.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (ethyl acetate) phase containing the product.

    • Repeat the extraction process on the aqueous phase.

    • Evaporate the pooled organic phases to dryness.

  • Analysis:

    • Redissolve the dried extract in methanol (B129727) or DMSO.

    • Analyze the product formation and quantify the yield using HPLC.[13]

Protocol 3: In Vitro SAM Regeneration System

This protocol describes a common SAM regeneration system using Methionine Adenosyltransferase (MAT).

  • Components of the Regeneration System:

    • Enzymes:

    • Substrates:

      • L-Methionine

      • ATP (catalytic amount)

      • Phosphoenolpyruvate (PEP) (stoichiometric phosphate donor)

  • Reaction Setup (to be included in the main synthesis reaction):

    • Add the following to the reaction mixture described in Protocol 2:

      • L-Methionine: e.g., 1-2 mM

      • ATP: e.g., 0.1 mM

      • Phosphoenolpyruvate (PEP): e.g., 1.5 mM

      • MgCl₂: e.g., 10 mM

      • KCl: e.g., 50 mM

      • Purified regeneration enzymes (MAT, pyrophosphatase, myokinase, pyruvate kinase) at appropriate concentrations.

IV. Data Presentation

Table 1: Production of 7-O-Methyl Aromadendrin in E. coli

Starting MaterialConcentrationProduct (7-OMA) TiterTime (h)Reference
p-Coumaric Acid500 µM2.7 mg/L (8.9 µM)24[2][3]
Naringenin500 µM30 mg/L (99.2 µM)24[2][3]

Table 2: Kinetic Parameters of Selected Flavonoid O-Methyltransferases

Enzyme SourceSubstrateKₘ (µM)Vₘₐₓ or k꜀ₐₜReference
Streptomyces griseus (Catechol OMT)6,7-dihydroxycoumarin500 ± 21.5-[14]
Streptomyces griseus (Catechol OMT)SAM600 ± 32.5-[14]
Poplar (POMT7)Kaempferol-(Higher than mutant)[15]
Poplar (POMT7)Quercetin-(Higher than mutant)[15]

V. Visualizations

Enzymatic_Synthesis_of_7_OMA cluster_cofactor Co-factor Input Naringenin Naringenin F3H Flavanone-3-Hydroxylase (F3H) Naringenin->F3H Aromadendrin Aromadendrin (Dihydrokaempferol) OMT 7-O-Methyltransferase (SaOMT) Aromadendrin->OMT OMA 7-O-Methyl Aromadendrin F3H->Aromadendrin OMT->OMA SAH SAH OMT->SAH Byproduct SAM SAM SAM->OMT Methyl Donor

Caption: Biosynthesis pathway of 7-O-Methyl Aromadendrin from Naringenin.

SAM_Regeneration cluster_main_reaction Main Methylation Reaction cluster_regeneration_cycle SAM Regeneration Cycle OMT O-Methyltransferase (SaOMT) OMA 7-O-Methyl Aromadendrin OMT->OMA SAH SAH OMT->SAH Aromadendrin Aromadendrin Aromadendrin->OMT SAM SAM SAM->OMT ATP_reg ATP Regeneration System SAH->ATP_reg Energy Input (e.g., PEP) Methionine L-Methionine SAH->Methionine Requires additional enzymes (SAHH, etc.) (not shown for simplicity) MAT Methionine Adenosyltransferase (MAT) MAT->SAM PPi PPi MAT->PPi ATP ATP ATP_reg->ATP Methionine->MAT ATP->MAT

Caption: S-Adenosylmethionine (SAM) co-factor regeneration cycle coupled with O-methylation.

Troubleshooting_Workflow decision decision solution solution start Start: Low/No 7-OMA Yield check_enzyme Is OMT active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Verify enzyme expression, purification, and storage. check_enzyme->solution_enzyme No check_sam Is SAM intact and available? check_conditions->check_sam Yes solution_conditions Optimize pH, temperature, and co-factors (e.g., Mg²⁺). check_conditions->solution_conditions No check_inhibition Is there product inhibition by SAH? check_sam->check_inhibition Yes solution_sam Prepare fresh SAM solution. Store properly. check_sam->solution_sam No solution_inhibition Implement/optimize SAM regeneration system. check_inhibition->solution_inhibition Yes

Caption: Troubleshooting workflow for low yield in 7-O-methyl aromadendrin synthesis.

References

Avoiding peak tailing in HPLC analysis of 7-O-methyl aromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-O-methyl aromadendrin (B1667607) HPLC Analysis

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid peak tailing during the HPLC analysis of 7-O-methyl aromadendrin, a medicinally valuable flavonoid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in HPLC analysis?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[3][4] An ideal chromatographic peak should be sharp and symmetrical, known as a Gaussian peak.[3][5] Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying chemical or mechanical issues in the HPLC system.[3] For regulatory submissions and quality control, a symmetrical peak with a tailing factor close to 1.0 is often required.

Q2: What are the primary chemical reasons for 7-O-methyl aromadendrin to exhibit peak tailing?

A2: The structure of 7-O-methyl aromadendrin, like many flavonoids, contains phenolic hydroxyl (-OH) groups.[6] These groups are the primary cause of peak tailing due to secondary interactions with the stationary phase in reversed-phase HPLC.[7] The main interaction occurs between the polar hydroxyl groups of the analyte and residual, unreacted silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, such as C18 columns.[4][5][8] These interactions provide a secondary retention mechanism, which can delay a portion of the analyte from eluting, causing the characteristic "tail".[4][5]

Q3: Can the HPLC instrument itself cause peak tailing?

A3: Yes, instrumental issues can lead to peak tailing. A significant cause is "extra-column volume," which refers to the volume within the HPLC system outside of the column itself, including injector loops, tubing, and detector flow cells.[3] Excessive tubing length or diameter can cause the sample band to broaden, leading to tailing.[3][9] Other instrumental causes include column contamination, the formation of a void at the column inlet, or a partially blocked frit.[4][9]

Q4: Is it possible for the sample or its solvent to induce peak tailing?

A4: Absolutely. Injecting too much sample can overload the column, leading to broad and tailing peaks. This is known as mass overload.[4] Additionally, if the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including tailing. For optimal peak shape, the sample should ideally be dissolved in the initial mobile phase composition.[9]

Troubleshooting Guide: Mitigating Peak Tailing

The following diagram and table outline a systematic approach to diagnosing and resolving peak tailing issues for 7-O-methyl aromadendrin.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 cluster_2 cluster_3 Observe Observe Peak Tailing (Tailing Factor > 1.2) Check_Column Step 1: Evaluate Column Observe->Check_Column Check_MobilePhase Step 2: Optimize Mobile Phase Check_Column->Check_MobilePhase If tailing persists C1 Use End-Capped Column Check_Column->C1 Check_System Step 3: Check HPLC System Check_MobilePhase->Check_System If tailing persists M1 Lower pH with Acid (e.g., 0.1% Formic Acid) Check_MobilePhase->M1 Resolved Peak Shape Acceptable (Tailing Factor ≤ 1.2) Check_System->Resolved If issue found & fixed S1 Minimize Tubing Length/ID Check_System->S1 C2 Flush/Replace Guard Column C3 Replace Analytical Column M2 Use a Buffer (10-20 mM) S2 Check for Leaks/Voids S3 Reduce Injection Volume

Caption: A logical workflow for troubleshooting peak tailing.

Summary of Corrective Actions
Potential Cause Description Recommended Solution
Chemical Interactions Secondary interactions between the analyte's hydroxyl groups and active silanol sites on the silica-based column packing.[4][5]Lower Mobile Phase pH: Add an acidifier like 0.1% formic or acetic acid to the mobile phase.[7] This suppresses the ionization of both the phenolic analyte and the silanol groups, minimizing unwanted interactions.[4][5] Use a Buffer: Employ a buffer (e.g., ammonium (B1175870) formate) at a concentration of 10-20 mM to maintain a stable pH.[3][10]
Column Issues The column may be old, contaminated, or not suitable for the analyte. Residual silanols on non-end-capped columns are highly active.[8]Use a High-Quality End-Capped Column: Select a modern, high-purity silica (B1680970) column that is "end-capped." End-capping chemically deactivates most residual silanols.[4][7][8] Use a Guard Column: Protect the analytical column from contaminants.[7] Column Wash: Flush the column with a strong solvent to remove strongly retained impurities.[7]
Instrumental Effects Excessive volume from long or wide-bore tubing (extra-column dispersion) can cause peak broadening and tailing.[3]Minimize Tubing: Use narrow internal diameter (e.g., 0.125 mm or 0.005") tubing and keep connections as short as possible.[3][9] Check Fittings: Ensure all connections are secure and properly seated to avoid dead volume.
Sample-Related Issues Injecting too much analyte (mass overload) or using a sample solvent stronger than the mobile phase.[4]Reduce Injection Volume/Concentration: Perform a dilution series to check if peak shape improves with a lower sample load. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

Optimized Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of 7-O-methyl aromadendrin, designed to produce sharp, symmetrical peaks.

Objective: To achieve a symmetrical peak for 7-O-methyl aromadendrin with a tailing factor ≤ 1.5.

1. Instrumentation and Column:

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Waters Sunfire™ C18 or equivalent end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Guard Column: C18 guard column appropriate for the analytical column.

2. Reagents and Sample Preparation:

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727). Water purified using a Milli-Q system.

  • Mobile Phase Additive: Formic acid (LC-MS grade).

  • Sample Preparation: Accurately weigh and dissolve 7-O-methyl aromadendrin standard in methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm

4. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.06040
25.01090
30.01090
30.19010
35.09010
Visualization of Key Interactions

The diagram below illustrates the primary chemical interaction responsible for peak tailing and how mobile phase modification can prevent it.

G cluster_0 Mechanism of Peak Tailing cluster_1 Solution: Mobile Phase Modification Analyte Analyte with -OH group (7-O-methyl aromadendrin) Interaction Secondary Polar Interaction Analyte->Interaction Silanol Residual Silanol (Si-OH) on Column Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Acid Add Acid (H+) to Mobile Phase (e.g., Formic Acid) ProtonatedAnalyte Protonated Analyte (Non-ionized) Acid->ProtonatedAnalyte ProtonatedSilanol Protonated Silanol (Si-OH) Acid->ProtonatedSilanol NoInteraction Interaction Suppressed ProtonatedAnalyte->NoInteraction ProtonatedSilanol->NoInteraction SymmetricalPeak Symmetrical Peak NoInteraction->SymmetricalPeak

Caption: How acidic modifiers prevent secondary interactions.

References

Enhancing expression of flavanone-3-hydroxylase for aromadendrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the expression of flavanone-3-hydroxylase (F3H) for aromadendrin (B1667607) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of flavanone-3-hydroxylase (F3H) in aromadendrin synthesis?

A1: Flavanone-3-hydroxylase (F3H) is a key enzyme in the flavonoid biosynthetic pathway. It catalyzes the stereospecific hydroxylation of (2S)-naringenin at the 3-position to produce dihydrokaempferol, which is also known as aromadendrin. This reaction is a critical step in the biosynthesis of various downstream flavonoids, including flavonols, anthocyanins, and proanthocyanidins.[1][2][3]

Q2: What are the common host organisms for the heterologous expression of F3H?

A2: Escherichia coli is a widely used host for the heterologous expression of F3H due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains.[4][5] Other microbial hosts like Saccharomyces cerevisiae have also been utilized for flavonoid production.

Q3: What are the necessary cofactors for F3H activity?

A3: F3H is a 2-oxoglutarate-dependent dioxygenase. Its catalytic activity requires Fe(II) as a cofactor, 2-oxoglutarate as a co-substrate, and molecular oxygen. Ascorbate (B8700270) is also typically required in vitro to maintain the iron in its reduced ferrous state.

Q4: How can the expression of the F3H gene be regulated?

A4: The expression of the F3H gene is subject to complex transcriptional regulation. It is often coordinately expressed with other genes in the flavonoid pathway, such as chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI).[6] Transcription factors, including those of the MYB, bHLH, and WD40 families, play a significant role in regulating F3H expression in response to developmental cues and environmental stimuli like light and hormones.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression of F3H and the synthesis of aromadendrin.

Low or No Aromadendrin Production

Problem: You are expressing F3H in E. coli with an adequate supply of naringenin (B18129), but you observe low or no production of aromadendrin.

Possible Cause Troubleshooting Steps
Inefficient F3H Expression 1. Optimize Induction Conditions: Perform a time-course experiment with varying concentrations of the inducer (e.g., IPTG) and different induction temperatures (e.g., 16°C, 25°C, 37°C) to find the optimal conditions for soluble F3H expression.[9][10][11] 2. Verify Protein Expression: Run an SDS-PAGE gel of the cell lysate to confirm the presence and size of the expressed F3H protein. A western blot can provide higher specificity. 3. Codon Optimization: Ensure the F3H gene sequence is optimized for expression in E. coli. Rare codons in the native plant gene can hinder translation.
Poor F3H Enzyme Activity 1. Check for Cofactor Limitation: Ensure the growth medium is supplemented with sufficient iron. For in vitro assays, include Fe(II), 2-oxoglutarate, and ascorbate in the reaction buffer. 2. Assess Protein Solubility: A significant portion of the expressed F3H may be in insoluble inclusion bodies. Optimize expression at lower temperatures (e.g., 16-20°C) to improve protein folding and solubility. 3. Enzyme Assay: Perform an in vitro enzyme activity assay with purified F3H or cell lysate to confirm its catalytic function.
Naringenin Transport/Availability Issues 1. Cell Permeability: If feeding naringenin externally, consider strategies to enhance its uptake by the E. coli cells, such as using permeabilizing agents in your protocol. 2. Whole-Cell Bioconversion: Optimize the reaction conditions for whole-cell bioconversion, including cell density, substrate concentration, pH, and temperature.
Aromadendrin Degradation 1. Product Stability: Assess the stability of aromadendrin under your experimental conditions. It may be susceptible to degradation. 2. Time-Course Analysis: Monitor aromadendrin concentration over time to determine if it is being produced and then degraded.
Insoluble F3H Protein (Inclusion Bodies)

Problem: SDS-PAGE analysis shows a strong band for F3H in the insoluble fraction (pellet) of the cell lysate, indicating the formation of inclusion bodies.

Possible Cause Troubleshooting Steps
High Expression Rate 1. Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.[9] 2. Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) to decrease the rate of transcription and translation.[11]
Suboptimal Chaperone Levels 1. Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the proper folding of F3H.
Choice of Expression Vector/Strain 1. Use a Weaker Promoter: If using a strong promoter like T7, consider switching to a weaker, more tightly regulated promoter. 2. Select a Suitable E. coli Strain: Strains like Rosetta(DE3) or BL21(DE3)pLysS are designed to improve the expression of eukaryotic proteins.

Data Presentation

Table 1: Comparison of Aromadendrin and 7-O-methyl aromadendrin (7-OMA) Production in Engineered E. coli

StrainPrecursor SuppliedProductTiter (mg/L)Titer (µM)Time (h)
Engineered E. coli500 µM p-coumaric acid7-OMA2.78.924
Engineered E. coli500 µM Naringenin7-OMA3099.224

Data synthesized from Malla et al. (2012).[4] This table highlights the significant increase in product yield when an intermediate of the pathway (naringenin) is supplied directly.

Table 2: Effect of Culture Medium on Naringenin to Aromadendrin Bioconversion

Culture MediumBiomass (g/L)Bioconversion Yield (%)
LB0.570
TB1.633

Data from Limem-Ben Amor et al. (2010).[5] This table illustrates the trade-off between biomass production and bioconversion efficiency depending on the richness of the culture medium.

Experimental Protocols

Protocol 1: Heterologous Expression of F3H in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the F3H gene under the control of an inducible promoter (e.g., T7 promoter in a pET vector).

  • Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[10]

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add the inducer (e.g., IPTG to a final concentration of 0.5 mM).[12][13]

  • Expression: Continue to incubate the culture for a specified period (e.g., 12-16 hours) at the lower temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells by sonication or using a French press.

  • Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to assess F3H expression and solubility.

Protocol 2: F3H Enzyme Activity Assay (In Vitro)
  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM (2S)-Naringenin (substrate)

    • 2 mM 2-oxoglutarate

    • 5 mM Sodium ascorbate

    • 50 µM FeSO₄

  • Enzyme Preparation: Use either purified F3H enzyme or a crude cell lysate from the E. coli expression.

  • Initiation: Start the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

  • Extraction: Centrifuge to separate the phases and collect the upper ethyl acetate layer containing the substrate and product.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to identify and quantify the aromadendrin produced.[14]

Visualizations

Aromadendrin_Biosynthesis_Pathway pCoumaricAcid p-Coumaric Acid CoumaroylCoA 4-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Aromadendrin Aromadendrin (Dihydrokaempferol) Naringenin->Aromadendrin F3H

Caption: Biosynthetic pathway of aromadendrin from p-coumaric acid.

F3H_Expression_Workflow Transformation Transformation of E. coli with F3H plasmid CultureGrowth Culture Growth (37°C, OD600 0.6-0.8) Transformation->CultureGrowth Induction Induction with IPTG (e.g., 18°C, 12-16h) CultureGrowth->Induction CellHarvest Cell Harvesting (Centrifugation) Induction->CellHarvest CellLysis Cell Lysis (Sonication) CellHarvest->CellLysis Analysis Analysis (SDS-PAGE, Enzyme Assay) CellLysis->Analysis Bioconversion Whole-Cell Bioconversion (Naringenin to Aromadendrin) CellLysis->Bioconversion

Caption: Experimental workflow for F3H expression and aromadendrin synthesis.

F3H_Regulation Light Light TFs Transcription Factors (MYB, bHLH, WD40) Light->TFs Hormones Hormones (e.g., Jasmonic Acid) Hormones->TFs F3H_Gene F3H Gene TFs->F3H_Gene Activation CHS_CHI_Genes CHS & CHI Genes TFs->CHS_CHI_Genes Co-regulation F3H_Protein F3H Protein F3H_Gene->F3H_Protein Expression

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 7-O-methyl aromadendrin and Sakuranetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related flavonoids, 7-O-methyl aromadendrin (B1667607) and sakuranetin (B8019584). The information presented is curated from experimental data to assist researchers in evaluating their potential therapeutic applications.

Introduction

7-O-methyl aromadendrin and sakuranetin are naturally occurring flavonoids that have garnered interest for their diverse pharmacological properties. Both compounds share a flavanone (B1672756) core structure, with variations in their hydroxylation and methylation patterns influencing their biological effects. This guide aims to provide a side-by-side comparison of their documented anti-inflammatory, anticancer, antioxidant, and antiviral activities, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Biological Activities

Table 1: Anti-inflammatory Activity

CompoundAssayTarget/ModelIC50/Effect
7-O-methyl aromadendrin COX-1 InhibitionOvine COX-1Data not available
COX-2 InhibitionOvine COX-2Data not available
Sakuranetin COX-1 InhibitionOvine COX-1196.1 µM[1]
COX-2 InhibitionOvine COX-2Inactive[1]

Table 2: Anticancer Activity

CompoundCell LineAssayIC50/Effect
7-O-methylmearnsitrin *HeLa (Cervical Cancer)MTT22 µg/mL
H228 (Lung Cancer)MTTSignificant dose-dependent inhibition
H3122 (Lung Cancer)MTTSignificant dose-dependent inhibition
Sakuranetin HCT-116 (Colon Carcinoma)Not specified68.8 ± 5.2 µg/mL[1]
B16BL6 (Melanoma)MTTCytotoxic at 15 µmol/L

*Note: Data for the structurally similar compound 7-O-methylmearnsitrin is provided due to the limited availability of direct IC50 values for 7-O-methyl aromadendrin's anticancer activity.

Table 3: Antioxidant Activity

CompoundAssayIC50/Effect
Aromadenderin-4'-methyl ether *DPPH Radical Scavenging60 µg/mL
ABTS Radical Scavenging3.2 µg/mL
Sakuranetin DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

*Note: Data for the structurally similar compound aromadendrin-4'-methyl ether is provided due to the limited availability of direct IC50 values for 7-O-methyl aromadendrin's antioxidant activity.

Table 4: Antiviral Activity

CompoundVirusCell LineIC50/Effect
7-O-methyl aromadendrin Data not availableData not availableData not available
Sakuranetin Influenza B/Lee/40Not specified7.21 µg/mL[1]
Human Rhinovirus 3 (HRV3)HeLa~67% inhibition at 100 µg/mL[1]

Signaling Pathways and Mechanisms of Action

Sakuranetin: Anti-inflammatory Signaling

Sakuranetin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, sakuranetin suppresses the production of pro-inflammatory mediators by inhibiting the phosphorylation of JNK, p38, and STAT1.

G Sakuranetin Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 STAT1 STAT1 TLR4->STAT1 Inflammation Pro-inflammatory Mediators JNK->Inflammation p38->Inflammation STAT1->Inflammation Sakuranetin Sakuranetin Sakuranetin->JNK Sakuranetin->p38 Sakuranetin->STAT1

Caption: Sakuranetin inhibits LPS-induced inflammation.

Sakuranetin: Anticancer Mechanism

The anticancer activity of sakuranetin is primarily attributed to the induction of apoptosis. In various cancer cell lines, sakuranetin treatment leads to the activation of apoptotic pathways, resulting in programmed cell death.

G Sakuranetin Anticancer Mechanism Sakuranetin Sakuranetin CancerCell Cancer Cell Sakuranetin->CancerCell Apoptosis Apoptosis CancerCell->Apoptosis Induces

Caption: Sakuranetin induces apoptosis in cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (7-O-methyl aromadendrin or sakuranetin) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2) to the wells and pre-incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add the test compound or standard to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined from the dose-response curve.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • ABTS•+ Dilution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add the test compound at various concentrations to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity. The IC50 value is determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of the biological activities of 7-O-methyl aromadendrin and sakuranetin. Sakuranetin demonstrates notable anticancer, anti-inflammatory, and antiviral properties with available quantitative data. While 7-O-methyl aromadendrin is also reported to possess similar activities, a lack of specific IC50 values in the current literature makes direct quantitative comparison challenging. The provided data for structurally similar compounds suggests its potential, warranting further investigation. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of these flavonoids. Further head-to-head comparative studies are necessary to fully elucidate their relative potencies and mechanisms of action.

References

Methylated Flavonoids Demonstrate Superior Bioavailability Over Hydroxylated Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that methylation of flavonoids significantly enhances their absorption and metabolic stability, leading to greater bioavailability compared to their naturally occurring hydroxylated forms. This increase in bioavailability is primarily attributed to the prevention of extensive first-pass metabolism, a major hurdle for the systemic absorption of hydroxylated flavonoids.

Researchers, scientists, and drug development professionals can leverage these findings to optimize the therapeutic potential of flavonoids. By focusing on methylated derivatives, it is possible to achieve higher and more sustained plasma concentrations, potentially leading to enhanced efficacy.

Enhanced Intestinal Permeability and Metabolic Resistance

Studies consistently show that methylated flavonoids exhibit significantly improved intestinal absorption. This is largely because the methylation of free hydroxyl groups blocks the primary sites for glucuronidation and sulfation, which are rapid metabolic processes that hydroxylated flavonoids undergo in the intestinal wall and liver.[1][2][3] This metabolic protection allows a greater fraction of the ingested methylated flavonoid to pass through the intestinal barrier and enter systemic circulation.

In vitro studies using Caco-2 cell monolayers, a widely accepted model for human intestinal absorption, have demonstrated a 5- to 8-fold higher apparent permeability for methylated flavones compared to their unmethylated (hydroxylated) counterparts.[1] This increased permeability is a direct consequence of their enhanced metabolic stability and increased lipophilicity.[2]

Comparative Pharmacokinetic Data

The superior bioavailability of methylated flavonoids is quantitatively supported by pharmacokinetic studies. These studies consistently report higher maximum plasma concentrations (Cmax), longer times to reach maximum concentration (Tmax), and significantly greater total systemic exposure as measured by the area under the curve (AUC) for methylated flavonoids compared to their hydroxylated analogs.

Flavonoid PairModelKey Pharmacokinetic FindingsReference
Methylated Flavones vs. Unmethylated Flavones Caco-2 Cells~5- to 8-fold higher apparent permeability (Papp) for methylated flavones.[1]
Quercetin (B1663063) vs. Methylated Quercetin In vivo (animal)Methylated quercetin shows higher oral bioavailability.[4]
Hesperetin vs. Hesperidin (a glycoside of hesperetin) HumansHesperetin aglycone (more lipophilic than its glycoside) is the form absorbed. Methylation would further enhance its stability.[5][6]

Table 1: Summary of Comparative Bioavailability Data. This table highlights key findings from studies comparing the bioavailability of methylated and hydroxylated flavonoids.

Experimental Protocols

The following sections detail the methodologies employed in key experiments that have established the superior bioavailability of methylated flavonoids.

Caco-2 Cell Permeability Assay

This in vitro model is crucial for predicting human intestinal absorption of compounds.

Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell inserts and cultured for 19-21 days to form a confluent monolayer that differentiates to resemble the small intestinal epithelium.[7]

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

Permeability Experiment:

  • The flavonoid compound (either methylated or hydroxylated) is added to the apical (AP) side of the Transwell, which represents the intestinal lumen.[8]

  • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.[8]

  • The concentration of the flavonoid in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).[7][9]

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the substance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.[7]

In Vivo Pharmacokinetic Studies in Rodents

These studies provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of flavonoids in a living organism.

Animal Model:

  • Typically, rats or mice are used. The animals are often fasted overnight before the experiment.

Experimental Procedure:

  • A defined dose of the test flavonoid (methylated or hydroxylated) is administered orally (gavage) or intravenously.

  • Blood samples are collected at predetermined time points via tail vein or cardiac puncture.[10]

  • Plasma is separated by centrifugation.

  • The concentration of the flavonoid and its metabolites in the plasma is determined using analytical techniques such as HPLC coupled with mass spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profile.[11]

Absorption and Metabolism Pathways

The differential bioavailability of methylated and hydroxylated flavonoids can be attributed to their distinct metabolic fates following ingestion.

HF_ingest Hydroxylated Flavonoid (Ingested) HF_intestine Intestinal Lumen HF_ingest->HF_intestine HF_enterocyte Enterocyte HF_intestine->HF_enterocyte Absorption HF_metabolism Extensive First-Pass Metabolism (Glucuronidation & Sulfation) HF_enterocyte->HF_metabolism HF_portal Portal Vein HF_metabolism->HF_portal Metabolites HF_liver Liver HF_portal->HF_liver HF_liver_metabolism Further Metabolism HF_liver->HF_liver_metabolism HF_systemic Systemic Circulation (Low Bioavailability) HF_liver_metabolism->HF_systemic HF_excretion Excretion HF_systemic->HF_excretion MF_ingest Methylated Flavonoid (Ingested) MF_intestine Intestinal Lumen MF_ingest->MF_intestine MF_enterocyte Enterocyte MF_intestine->MF_enterocyte Absorption MF_no_metabolism Metabolically Stable (Resists Conjugation) MF_enterocyte->MF_no_metabolism MF_portal Portal Vein MF_no_metabolism->MF_portal Parent Compound MF_liver Liver MF_portal->MF_liver MF_liver_slow_metabolism Slow CYP-mediated Oxidation MF_liver->MF_liver_slow_metabolism MF_systemic Systemic Circulation (High Bioavailability) MF_liver_slow_metabolism->MF_systemic MF_excretion Excretion MF_systemic->MF_excretion

Figure 1: Comparative metabolic pathways of hydroxylated vs. methylated flavonoids.

Hydroxylated flavonoids are readily conjugated in the enterocytes (intestinal cells) and the liver, leading to the formation of water-soluble glucuronide and sulfate (B86663) derivatives that are easily excreted.[12][13] This extensive first-pass metabolism significantly reduces the amount of the active flavonoid aglycone reaching the systemic circulation.[3]

In contrast, the methyl groups on methylated flavonoids protect the hydroxyl moieties from conjugation.[2] This makes them more resistant to first-pass metabolism, allowing a larger proportion of the parent compound to be absorbed intact and enter the bloodstream.[3] While they can be metabolized, it is generally through slower, CYP-mediated oxidative processes in the liver.[3]

cluster_0 In Vitro Bioavailability Assessment cluster_1 In Vivo Pharmacokinetic Study start Test Compound (Methylated or Hydroxylated Flavonoid) caco2 Caco-2 Cell Monolayer (Transwell Assay) start->caco2 sampling Basolateral Sampling caco2->sampling hplc HPLC Analysis sampling->hplc papp Calculate Apparent Permeability (Papp) hplc->papp animal Rodent Model dosing Oral Administration animal->dosing blood Serial Blood Sampling dosing->blood plasma Plasma Separation blood->plasma lcms LC-MS/MS Analysis plasma->lcms pk_params Determine Cmax, Tmax, AUC lcms->pk_params

References

Validating the Structure of 7-O-Methyl Aromadendrin with 1H-NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry and drug development, unequivocal structure elucidation is paramount. This guide provides a comparative analysis for validating the structure of 7-O-methyl aromadendrin (B1667607) using proton nuclear magnetic resonance (1H-NMR) spectroscopy. We present experimental data, detailed protocols, and visual workflows to assist in the accurate identification of this flavonoid.

Comparative 1H-NMR Data Analysis

The validation of 7-O-methyl aromadendrin's structure relies on the precise assignment of proton signals in its 1H-NMR spectrum. The chemical shifts, multiplicities, and coupling constants of the protons are characteristic fingerprints of the molecule. Below is a summary of the reported 1H-NMR data for 7-O-methyl aromadendrin in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'7.32d8.4
H-6'7.32d8.4
H-3'6.78d8.4
H-5'6.78d8.4
H-66.15d2.4
H-86.09d2.4
H-25.04d11.4
H-34.58d11.4
7-OCH33.78s-
4'-OH9.55s-
5-OH12.08s-

Data sourced from "Production of 7-O-Methyl Aromadendrin, a Medicinally Valuable Flavonoid, in Escherichia coli"[1].

Key Observations for Structural Validation:

  • Aromatic Protons (B-Ring): The signals at δ 7.32 and 6.78 ppm, each integrating to two protons and showing doublet multiplicity with a coupling constant of 8.4 Hz, are characteristic of a para-substituted benzene (B151609) ring (the B-ring).

  • Aromatic Protons (A-Ring): The two doublets at δ 6.15 and 6.09 ppm, with a small coupling constant of 2.4 Hz, are indicative of meta-coupled protons on the A-ring (H-6 and H-8).

  • Heterocyclic Protons (C-Ring): The doublets at δ 5.04 (H-2) and 4.58 (H-3) with a large coupling constant of 11.4 Hz confirm their trans-diaxial relationship in the dihydroflavonol C-ring.

  • Methoxyl Group: The sharp singlet at δ 3.78 ppm, integrating to three protons, confirms the presence of the 7-O-methyl group.

  • Hydroxyl Groups: The singlets at δ 9.55 and 12.08 ppm are assigned to the hydroxyl protons at the 4' and 5 positions, respectively. The downfield shift of the 5-OH proton is due to intramolecular hydrogen bonding with the C-4 carbonyl group.

Experimental Protocol for 1H-NMR Analysis

The following is a standard protocol for the acquisition of 1H-NMR data for flavonoid compounds, based on methodologies reported in the literature.[1]

1. Sample Preparation:

  • Weigh approximately 1-5 mg of the purified 7-O-methyl aromadendrin sample.
  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is recommended for better signal dispersion.
  • Solvent: DMSO-d6.
  • Temperature: Standard probe temperature (e.g., 298 K).
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Acquisition Parameters:
  • Spectral Width: Typically 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).
  • Number of Scans: 16 to 64, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Perform baseline correction.
  • Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Validation Workflow

The logical flow for validating the structure of 7-O-methyl aromadendrin using 1H-NMR can be visualized as follows:

cluster_0 Experimental cluster_1 Data Analysis cluster_2 Structure Validation A Isolate/Purify Compound B Prepare NMR Sample (in DMSO-d6) A->B C Acquire 1H-NMR Spectrum B->C D Process Spectrum (FT, Phasing, Baseline) C->D E Reference to Solvent Peak D->E F Assign Proton Signals (Chemical Shift, Multiplicity, J-coupling) E->F G Compare with Literature Data/ Expected Values F->G H Correlate Data with Molecular Structure F->H I Confirm 7-O-methyl aromadendrin G->I H->I cluster_protons A p2 H-2' p6 H-6' p3 H-3' p5 H-5' p6a H-6 p8a H-8 p2c H-2 p3c H-3 och3 7-OCH3 oh4 4'-OH oh5 5-OH

References

A Comparative Analysis of Tectorigenin and 7-O-Methyl Aromadendrin on Cell Cycle Arrest: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the available research: While extensive research has elucidated the effects of tectorigenin (B1682738) on cell cycle arrest, a comparable body of literature for 7-O-methyl aromadendrin (B1667607) is not currently available in the public domain. General anticancer and apoptotic effects of 7-O-methyl aromadendrin have been noted, but specific studies detailing its impact on cell cycle progression, including quantitative data and mechanistic pathways, are lacking. Therefore, this guide provides a comprehensive overview of the experimental data for tectorigenin and highlights the current knowledge gap regarding 7-O-methyl aromadendrin.

Tectorigenin: A Potent Inducer of G0/G1 Cell Cycle Arrest

Quantitative Analysis of Tectorigenin's Effects

The following tables summarize the dose-dependent effects of tectorigenin on glioblastoma cell lines.

Table 1: Effect of Tectorigenin on Cell Cycle Distribution in Glioblastoma Cells

Cell LineTectorigenin Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
GBM-8401 0 (Control)55.3 ± 2.125.1 ± 1.519.6 ± 1.8
10060.2 ± 2.522.3 ± 1.317.5 ± 1.6
20068.7 ± 3.018.5 ± 1.112.8 ± 1.4
30075.4 ± 3.3***12.6 ± 0.912.0 ± 1.3
GBM-8901 0 (Control)58.1 ± 2.323.8 ± 1.718.1 ± 1.9
10062.5 ± 2.620.1 ± 1.417.4 ± 1.8
20070.3 ± 3.116.9 ± 1.212.8 ± 1.5
30078.2 ± 3.5***10.5 ± 0.811.3 ± 1.4

Data adapted from Yeh et al., 2020.[2] *p < 0.05, ***p < 0.001 compared to the control group.

Table 2: Effect of Tectorigenin on Cell Cycle Regulatory Proteins in GBM-8401 Cells

Tectorigenin Concentration (µM)Relative CDK4 Expression (%)Relative Phospho-RB Expression (%)Relative p21 Expression (%)
0 (Control)100100100
10082.099.7125.3
20072.0 65.3158.4**
30055.7 47.3189.2***

Data adapted from Yeh et al., 2020.[1] **p < 0.01, ***p < 0.001 compared to the control group.

Table 3: Cytotoxicity of Tectorigenin in Glioblastoma Cells (24h treatment)

Cell LineIC50 (µM)
GBM-8401 ~250
GBM-8901 ~275

IC50 values are estimated from the dose-response curves presented in Yeh et al., 2020.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Cell Culture and Treatment: Glioblastoma cell lines (GBM-8401 and GBM-8901) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were treated with varying concentrations of tectorigenin (0, 25, 50, 100, 200, or 300 µM) for 24 or 48 hours.

Cell Viability Assay (MTT Assay): Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment with tectorigenin, cells were incubated with MTT solution (0.5 mg/mL) for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry: Following tectorigenin treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight. The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.

Western Blot Analysis: After treatment, cells were lysed to extract total proteins. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, phosphorylated retinoblastoma protein (p-RB), p21, and β-actin (as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanism of tectorigenin-induced cell cycle arrest and the general workflow for its analysis.

Tectorigenin_Signaling_Pathway Tectorigenin Tectorigenin Cell Glioblastoma Cell Tectorigenin->Cell p21 p21 Expression ↑ Cell->p21 CDK4 CDK4 Expression ↓ Cell->CDK4 p21->CDK4 Inhibits pRB_p p-RB Levels ↓ CDK4->pRB_p Phosphorylates G0G1_Arrest G0/G1 Phase Cell Cycle Arrest pRB_p->G0G1_Arrest Promotes Progression (Inhibition is blocked) Experimental_Workflow start Cancer Cell Culture treatment Treatment with Compound (e.g., Tectorigenin) start->treatment harvest Harvest Cells treatment->harvest fixation Fixation in Ethanol harvest->fixation staining PI/RNase A Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis: Cell Cycle Phase Distribution flow_cytometry->data_analysis

References

Cross-Validation of HPLC and GC-MS for the Quantification of 7-O-Methyl Aromadendrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis, the accurate quantification of specific compounds is paramount for research, drug development, and quality control. This guide provides a detailed comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of 7-O-methyl aromadendrin (B1667607), a flavonoid with potential medicinal applications.[1] The selection of an appropriate analytical method is critical for obtaining reliable and reproducible results. This document outlines the experimental protocols for both methods, presents a comparative summary of their performance, and visualizes the analytical workflow and cross-validation process.

Quantitative Data Summary

The performance of an analytical method is best assessed through key validation parameters. While a direct head-to-head comparative study providing all validation parameters for 7-O-methyl aromadendrin is not extensively available in the public domain, the following table summarizes typical performance characteristics for flavonoid analysis using HPLC and GC-MS, supplemented with specific data for 7-O-methyl aromadendrin where available.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte 7-O-Methyl Aromadendrin7-O-Methyl Aromadendrin (as TMS derivative)
Retention Time 20.3 min[2]Not specified
Linearity (r²) Typically > 0.99 for flavonoids[3][4][5]Typically ≥ 0.998 for terpenes[6]
Limit of Detection (LOD) Generally in the ng-µg/mL range for flavonoidsGenerally in the pg-ng range, offering superior sensitivity[7]
Limit of Quantification (LOQ) Typically in the ng-µg/mL range for flavonoids[8]Generally lower than HPLC
Accuracy (% Recovery) Typically 85-115% for flavonoids[5][8]Typically 80-120%[6]
Precision (% RSD) Intra- and Inter-day precision typically < 15%[8]Intra- and Inter-day precision typically ≤ 12%[6]
Specificity Good, based on retention time and UV spectra. Can be enhanced with a mass detector (LC-MS).High, based on retention time and unique mass spectral fragmentation patterns.[9]
Sample Preparation Direct injection of dissolved extract.[2]Requires derivatization (e.g., silylation) to increase volatility.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following protocols for HPLC and GC-MS analysis of 7-O-methyl aromadendrin are based on methodologies reported in the literature.[2]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct analysis of 7-O-methyl aromadendrin in a prepared sample extract.

Sample Preparation: The sample containing 7-O-methyl aromadendrin is dissolved in methanol (B129727) for HPLC analysis.[2]

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.[2]

  • Column: A C18 reversed-phase column is commonly used for flavonoid separation.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Phase A) and acetonitrile (B52724) (Phase B).[2]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 50% B

    • 20-24 min: 50% B

    • 24-28 min: 50% to 5% B[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector set at a wavelength suitable for flavonoids, such as 254 nm.[2]

  • Quantification: A calibration curve is generated using authentic standards of a related flavonoid, such as naringenin, at concentrations ranging from 10 to 50 µg/mL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization of the analyte to make it volatile for gas chromatography.

Sample Preparation and Derivatization: The sample is dissolved in ethyl acetate.[2] To increase volatility, the hydroxyl groups of 7-O-methyl aromadendrin are derivatized to trimethylsilyl (B98337) (TMS) ethers.[2]

Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A nonpolar capillary column, such as a 5% phenylmethylsiloxane column (30 m x 250-μm inside diameter; 0.25-μm film thickness).[2]

  • Carrier Gas: Helium.

  • Temperature Program:

    • Initial temperature: 100°C for 1 min

    • Ramp 1: 30°C/min to 250°C, hold for 10 min

    • Ramp 2: 1°C/min to 275°C, hold for 2 min[2]

  • Injector Temperature: 100°C.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: 50 to 650 m/z.[2]

    • Detection: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity, targeting the characteristic m/z of the derivatized compound.[2] For TMS-derivatized 7-O-methyl aromadendrin, a key ion is m/z 503.[2]

Visualizing the Workflow and Validation Process

To better understand the analytical process and the relationship between the two methods, the following diagrams have been generated.

Analytical_Workflow_for_7_O_Methyl_Aromadendrin_Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample_Collection Sample Collection Extraction Extraction Sample_Collection->Extraction Sample_Extract Sample Extract Extraction->Sample_Extract Dissolve_MeOH Dissolve in Methanol Sample_Extract->Dissolve_MeOH Aliquot 1 Dissolve_EtOAc Dissolve in Ethyl Acetate Sample_Extract->Dissolve_EtOAc Aliquot 2 HPLC_Injection HPLC Injection Dissolve_MeOH->HPLC_Injection HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Quantification Quantification UV_Detection->HPLC_Quantification Data_Comparison Data Comparison and Cross-Validation HPLC_Quantification->Data_Comparison Derivatization TMS Derivatization Dissolve_EtOAc->Derivatization GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GC_Separation Chromatographic Separation (Capillary Column) GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Quantification Quantification MS_Detection->GCMS_Quantification GCMS_Quantification->Data_Comparison

Caption: Experimental workflow for the quantification of 7-O-methyl aromadendrin.

Cross_Validation_Logic Start Begin Cross-Validation Method_Development Develop and Optimize HPLC and GC-MS Methods Start->Method_Development Method_Validation Validate Each Method Individually (Linearity, Accuracy, Precision, etc.) Method_Development->Method_Validation Analyze_Samples Analyze Identical Samples by Both HPLC and GC-MS Method_Validation->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman plot) Compare_Results->Statistical_Analysis Agreement Do Results Agree Within Acceptable Limits? Statistical_Analysis->Agreement Methods_Cross_Validated Methods are Cross-Validated Agreement->Methods_Cross_Validated Yes Investigate_Discrepancies Investigate Discrepancies (e.g., Matrix Effects, Derivatization Issues) Agreement->Investigate_Discrepancies No Refine_Methods Refine Analytical Methods Investigate_Discrepancies->Refine_Methods Refine_Methods->Analyze_Samples

Caption: Logical flow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Microbial and Plant-Extracted 7-O-Methyl Aromadendrin Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-O-Methyl Aromadendrin (B1667607) Production Methods

The flavonoid 7-O-methyl aromadendrin (7-OMA) has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and insulin-sensitizing properties. As research and development efforts intensify, the source and purity of 7-OMA become critical considerations. This guide provides a detailed comparison of 7-O-methyl aromadendrin obtained from two primary sources: microbial fermentation and direct extraction from plant materials. We present a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers in making informed decisions for their specific applications.

Data Presentation: Quantitative Comparison of Production Methods

The following table summarizes the key quantitative parameters associated with the production of 7-O-methyl aromadendrin from microbial and plant-based sources. It is important to note that while data for microbial production is well-documented in scientific literature, specific experimental data on the purity and yield of 7-OMA from plant extraction is less readily available. The purity for plant-extracted 7-OMA is based on commercially available standards, which may not reflect typical laboratory extraction results.

ParameterMicrobial Production (via E. coli)Plant-Based Extraction
Purity High (Purified to homogeneity)High (Commercially available at >95%)[1]
Yield Up to 30.0 mg/L (from naringenin (B18129) precursor)[2]Variable, dependent on plant source and extraction method. One study reported 68.21 mg of 7-OMA per gram of crude methanolic extract from Eucalyptus maculata resin.
Production Time 24 hours (fermentation)[2]Days to weeks (plant growth, harvesting, extraction, and purification)
Scalability Highly scalable through standard fermentation technologyLimited by plant availability, growth conditions, and extraction efficiency
Consistency High batch-to-batch consistencyCan vary due to plant genetics, environmental factors, and harvest time
Byproducts Predictable pathway intermediates (e.g., aromadendrin, sakuranetin)[2]Complex mixture of other flavonoids and plant metabolites

Experimental Protocols

Microbial Production of 7-O-Methyl Aromadendrin

The following protocol is a summary of the methodology for producing 7-O-methyl aromadendrin in Escherichia coli, as described by Malla et al. (2012).[2]

1. Strain and Plasmid Construction:

  • An E. coli strain is engineered to express the necessary enzymes for the 7-OMA biosynthetic pathway.

  • Genes encoding 4-coumarate-CoA ligase, chalcone (B49325) synthase, and chalcone isomerase are introduced to convert a precursor like p-coumaric acid into naringenin.

  • Further genetic modification includes the introduction of flavanone (B1672756) 3-hydroxylase and a 7-O-methyltransferase to convert naringenin into 7-O-methyl aromadendrin.[3]

2. Culture Conditions:

  • The engineered E. coli strain is cultured in a suitable medium (e.g., Luria-Bertani broth) supplemented with appropriate antibiotics at 37°C.

  • Gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • The culture is then incubated at a lower temperature (e.g., 28°C) for a set period (e.g., 24 hours) to allow for protein expression and product formation.

  • A precursor, such as naringenin, is fed to the culture to maximize the yield of 7-O-methyl aromadendrin.[2]

3. Extraction and Purification:

  • The culture is harvested, and the cells are lysed to release the intracellular product.

  • The lysate is extracted with an organic solvent, such as ethyl acetate.

  • The crude extract is then purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate 7-O-methyl aromadendrin from other metabolites.[2]

4. Purity Analysis:

  • The purity of the final product is determined using analytical techniques like HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Plant-Based Extraction of 7-O-Methyl Aromadendrin

1. Plant Material Preparation:

  • Plant material known to contain 7-O-methyl aromadendrin (e.g., bark or leaves of Populus or Eucalyptus species) is collected, dried, and ground into a fine powder.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, through methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

  • The resulting crude extract contains a complex mixture of phytochemicals.

3. Fractionation and Purification:

  • The crude extract is often subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

  • The fraction enriched with flavonoids is then further purified using column chromatography techniques. Common stationary phases include silica (B1680970) gel or Sephadex LH-20.

  • Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing 7-O-methyl aromadendrin.

  • Preparative HPLC is often employed as a final purification step to achieve high purity.

4. Purity Analysis:

  • The purity of the isolated 7-O-methyl aromadendrin is assessed using analytical HPLC, MS, and NMR.

Mandatory Visualization

Signaling Pathways of 7-O-Methyl Aromadendrin

7-O-methyl aromadendrin has been shown to exert its biological effects through the modulation of key signaling pathways. Below are diagrams representing its influence on insulin (B600854) and anti-inflammatory signaling.

insulin_signaling 7-OMA 7-O-Methyl Aromadendrin PI3K PI3K 7-OMA->PI3K AMPK AMPK 7-OMA->AMPK Insulin_Receptor Insulin Receptor Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation AMPK->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Insulin signaling pathway modulated by 7-O-methyl aromadendrin.

anti_inflammatory_signaling 7-OMA 7-O-Methyl Aromadendrin IKK IKK 7-OMA->IKK | JNK JNK 7-OMA->JNK | LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JNK IκBα IκBα IKK->IκBα | NF-κB NF-κB IκBα->NF-κB | Inflammatory_Genes Inflammatory Gene Expression NF-κB->Inflammatory_Genes JNK->Inflammatory_Genes Inflammation Reduced Inflammation Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory signaling pathway inhibited by 7-O-methyl aromadendrin.

Experimental Workflows

The following diagrams illustrate the general workflows for the production and purification of 7-O-methyl aromadendrin from both microbial and plant sources.

microbial_workflow cluster_fermentation Fermentation cluster_purification Purification Strain_Engineering Strain Engineering Fermentation Fermentation & Precursor Feeding Strain_Engineering->Fermentation Cell_Harvest Cell Harvest Fermentation->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Extraction Solvent Extraction Cell_Lysis->Extraction Purification HPLC Purification Extraction->Purification Final_Product Pure 7-O-Methyl Aromadendrin Purification->Final_Product plant_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (Drying & Grinding) Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Final_Product Pure 7-O-Methyl Aromadendrin Prep_HPLC->Final_Product

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methyl-7-O-methylaromadendrin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 6-Methyl-7-O-methylaromadendrin, a substituted flavanone. In the absence of a specific Safety Data Sheet (SDS) with complete GHS classification for this compound, a conservative approach based on the general properties of flavonoids and standard laboratory chemical waste procedures is essential.

Hazard Assessment and Precautionary Measures

Due to the lack of specific toxicological data for this compound, it should be handled as a potentially hazardous substance. General hazards associated with flavonoid compounds can include skin and eye irritation, and potential for allergic reactions. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended if handling fine powders or creating aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

    • Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • Waste Container Selection:

    • Use a clearly labeled, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for flavonoid compounds.

    • The container must have a secure screw-top cap to prevent spills and evaporation.

  • Labeling of Waste Container:

    • The waste container must be labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area.

    • The storage area should be away from ignition sources and incompatible chemicals.

    • Keep the container closed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound assess_hazards Assess Hazards (Treat as Potentially Hazardous) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate_waste Segregate Waste (Solid vs. Liquid) wear_ppe->segregate_waste select_container Select & Label Waste Container ('Hazardous Waste', Full Chemical Name) segregate_waste->select_container store_waste Store in Designated Area (Ventilated, Secure) select_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines. In the absence of complete hazard data, a cautious and conservative approach is always the safest course of action.

Essential Safety and Operational Guidance for Handling 6-Methyl-7-O-methylaromadendrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 6-Methyl-7-O-methylaromadendrin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. The following protocols are based on available safety data and best practices for handling similar flavonoid compounds.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is critical to mitigate potential exposure. The following table summarizes the required PPE for handling this compound.[1][2]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be used for splash hazards.[1][2]To prevent eye contact with the compound, which could cause serious irritation or damage.
Hand Protection Chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.[1][2]To avoid skin contact. Contaminated work clothing should not be allowed out of the workplace.[3]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if handling the compound as a powder where aerosolization is possible.[1][2]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.
Protective Clothing A lab coat, fire/flame resistant and impervious clothing, or a chemical-resistant apron or coverall should be worn for full skin coverage.[1][2]To protect the skin from accidental spills or contact.
Footwear Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2]To protect feet from spills and falling objects.

Experimental Protocol: Safe Handling Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling procedure for this compound.

  • Preparation :

    • Work in a designated, well-ventilated area, preferably within a chemical fume hood or a glove box.[1][2]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Inspect all PPE for integrity before donning.

  • Weighing and Aliquoting :

    • When weighing the solid compound, use a containment balance or conduct the procedure within a ventilated enclosure to minimize dust formation.[1][2]

    • Use non-sparking tools to prevent ignition sources.[1]

  • Solution Preparation :

    • Slowly add the solid this compound to the solvent to avoid splashing.[2]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2]

    • Decontaminate all work surfaces and equipment used during the procedure.

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Procedures :

  • Small Spills :

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material such as sand or vermiculite.[2]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[2]

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spills :

    • Evacuate the area immediately.

    • Prevent the chemical from entering drains.[1]

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan :

  • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not discharge into the environment.[1] Adhered or collected material should be promptly disposed of.[1]

First Aid Measures

In case of accidental exposure, follow these first aid guidelines and seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact : Rinse with pure water for at least 15 minutes, holding the eyelids open.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Well-Ventilated Area check_safety Check Eyewash/Shower gather_materials Assemble Materials & PPE inspect_ppe Inspect PPE weigh Weigh in Containment inspect_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution wash_hands Wash Hands & Skin decontaminate Decontaminate Surfaces wash_hands->decontaminate collect_waste Collect Hazardous Waste decontaminate->collect_waste dispose_regulations Dispose per Regulations collect_waste->dispose_regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7-O-methylaromadendrin
Reactant of Route 2
6-Methyl-7-O-methylaromadendrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.